molecular formula C9H7N3O B1530911 6-Pyridin-4-ylpyrimidin-4-ol CAS No. 1026857-25-9

6-Pyridin-4-ylpyrimidin-4-ol

Cat. No.: B1530911
CAS No.: 1026857-25-9
M. Wt: 173.17 g/mol
InChI Key: BOHUACKGQQGLRF-UHFFFAOYSA-N
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Description

6-Pyridin-4-ylpyrimidin-4-ol is a useful research compound. Its molecular formula is C9H7N3O and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Pyridin-4-ylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Pyridin-4-ylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-4-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-9-5-8(11-6-12-9)7-1-3-10-4-2-7/h1-6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHUACKGQQGLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 6-(Pyridin-4-yl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Pyridin-4-ylpyrimidin-4-ol Synthesis Protocol Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Chemists

Executive Summary & Strategic Value

The scaffold 6-(pyridin-4-yl)pyrimidin-4-ol (also designated as 6-(pyridin-4-yl)pyrimidin-4(3H)-one) represents a critical pharmacophore in medicinal chemistry. It serves as a foundational core for p38 MAP kinase inhibitors , FLT3/CDK4 inhibitors , and NOX2 inhibitors . Its structural duality—capable of participating in donor-acceptor hydrogen bonding via the pyrimidinone motif while engaging in


-stacking and metal coordination via the pyridine ring—makes it a versatile fragment for ATP-competitive kinase inhibition.

This guide details two distinct synthetic pathways:

  • The Condensation Route (Route A): Ideal for multi-gram to kilogram scale-up; utilizes inexpensive starting materials.

  • The Cross-Coupling Route (Route B): Ideal for late-stage diversification and library generation (SAR exploration).

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the pyrimidine core. The most efficient disconnection relies on the Pinner Pyrimidine Synthesis principle, breaking the ring into a bis-electrophilic


 fragment (the 

-keto ester) and a bis-nucleophilic

fragment (the amidine).

Retrosynthesis cluster_0 Disconnection Strategy Target 6-(Pyridin-4-yl)pyrimidin-4-ol BetaKeto Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (C3 Electrophile) Target->BetaKeto Cyclodehydration Amidine Formamidine Acetate (N-C-N Nucleophile) Target->Amidine + Precursor1 Ethyl Isonicotinate BetaKeto->Precursor1 Claisen Condensation Precursor2 Ethyl Acetate / NaH BetaKeto->Precursor2

Figure 1: Retrosynthetic breakdown of the target scaffold.

Route A: The Condensation Protocol (Scale-Up Preferred)

This route is favored for bulk synthesis due to the low cost of ethyl isonicotinate and formamidine acetate.

Step 1: Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate

The formation of the


-keto ester is a classic Claisen condensation. Note that the pyridine ring renders the ester carbonyl highly electrophilic, but the product exists in equilibrium with its enol form.

Reagents:

  • Ethyl isonicotinate (1.0 eq)

  • Ethyl acetate (Excess, acts as solvent/reactant)

  • Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) (1.2–1.5 eq)

  • Solvent: Anhydrous THF or Toluene (if using NaH); Ethanol (if using NaOEt)

Protocol:

  • Activation: Suspend NaH (60% in oil, 1.5 eq) in anhydrous THF under Argon at 0°C.

  • Addition: Add dry ethyl acetate (2.0 eq) dropwise. Stir for 15 min.

  • Condensation: Add ethyl isonicotinate (1.0 eq) dropwise. The solution will likely turn yellow/orange.

  • Reflux: Heat to reflux (65–70°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

  • Workup: Cool to RT. Quench carefully with acetic acid or dilute HCl to pH ~6. Extract with EtOAc.[2]

  • Purification: The crude

    
    -keto ester is often an oil. It can be used directly or purified via vacuum distillation.
    
Step 2: Cyclization to 6-(Pyridin-4-yl)pyrimidin-4-ol

This step constructs the pyrimidine ring.

Reagents:

  • Crude

    
    -keto ester from Step 1 (1.0 eq)
    
  • Formamidine Acetate (1.2 eq)

  • Base: Sodium Ethoxide (2.0 eq)

  • Solvent: Absolute Ethanol

Protocol:

  • Preparation: Dissolve Na metal (2.0 eq) in absolute ethanol to generate fresh NaOEt.

  • Mixing: Add formamidine acetate (1.2 eq) to the ethoxide solution. Stir for 10 min.

  • Cyclization: Add the

    
    -keto ester (1.0 eq) slowly.
    
  • Reaction: Reflux for 8–12 hours. A precipitate often forms as the reaction proceeds.

  • Isolation:

    • Evaporate ethanol under reduced pressure.

    • Dissolve residue in minimal water.

    • Critical Step: Acidify carefully with glacial acetic acid to pH 5–6. The product, being amphoteric, will precipitate at its isoelectric point.

    • Filter the solid, wash with water and cold ethanol.

    • Recrystallize from DMF/Ethanol if necessary.

Route B: Suzuki Cross-Coupling (MedChem/SAR Preferred)

This route allows for the rapid synthesis of analogs by varying the boronic acid or the pyrimidine halide.

Reagents:

  • 6-Chloropyrimidin-4-ol (1.0 eq)

  • Pyridin-4-ylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Base:

    
     (2.0 M aqueous, 3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Protocol:

  • Degassing: Combine solvent, halide, and boronic acid in a reaction vial. Sparge with Argon for 10 min.

  • Catalysis: Add the Pd catalyst and base. Seal the vial.

  • Heating: Heat to 90–100°C for 12 hours (or 150°C for 30 min in a Microwave reactor).

  • Workup: Filter through Celite to remove Pd black. Acidify filtrate to precipitate the product.

Mechanistic Insight: The Condensation Pathway

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via nucleophilic attack of the amidine nitrogen on the ketone carbonyl (more electrophilic than the ester), followed by cyclization.

Mechanism Step1 Nucleophilic Attack (Amidine -> Ketone) Step2 Tetrahedral Intermediate Step1->Step2 Step3 Dehydration (-H2O) Step2->Step3 Step4 Intramolecular Cyclization Step3->Step4 Step5 Elimination (-EtOH) Step4->Step5

Figure 2: Step-wise mechanism of the Pinner-type cyclization.

Characterization & Tautomerism

The product exists in a tautomeric equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms.

  • Solubility: Poor in water and non-polar solvents. Soluble in DMSO, DMF, and aqueous acid/base.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5–13.0 ppm:  Broad singlet (NH/OH, indicates tautomer exchange).
      
    • 
       8.7–8.8 ppm:  Doublet (2H, Pyridine C2/C6-H).
      
    • 
       8.2–8.3 ppm:  Singlet (1H, Pyrimidine C2-H).
      
    • 
       7.9–8.0 ppm:  Doublet (2H, Pyridine C3/C5-H).
      
    • 
       6.9–7.0 ppm:  Singlet (1H, Pyrimidine C5-H).
      
PropertyValueNotes
Molecular Formula

Molecular Weight 173.17 g/mol
Appearance Off-white to pale yellow solid
pKa (Calc) ~8.5 (OH/NH), ~3.5 (Pyridine N)Amphoteric nature affects extraction.[3][4]
UV

~260–280 nmDependent on pH.

Safety & Handling

  • Pyridine Derivatives: The starting ethyl isonicotinate and the product may have neurological toxicity. Handle in a fume hood.

  • Sodium Hydride: Pyrophoric. Use anhydrous conditions and quench excess carefully.

  • Palladium Residues: If using Route B for pharmaceutical testing, ensure Pd scavenging (e.g., using SiliaMetS® thiols) to <10 ppm.

References

  • Synthesis of Pyridin-4-ols via Three-Component Reaction: Reissig, H. U., et al. "Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids." Chimica Oggi, 2008. (Contextual validation of pyridin-4-ol stability).

  • p38 MAP Kinase Inhibitor Scaffolds: Laufer, S. A., et al. "Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase." Journal of Medicinal Chemistry, 2002.

  • General Pyrimidine Synthesis (Pinner Method): Joule, J. A., & Mills, K. "Heterocyclic Chemistry."[5] 5th Ed. Wiley, 2010. (Standard text for the condensation mechanism).

  • Suzuki Coupling of Chloropyrimidines: Gong, Y., et al. "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." Journal of Combinatorial Chemistry, 2004.

  • Albert, A., & Phillips, J. N. "Ionization Constants of Heterocyclic Substances." Journal of the Chemical Society, 1956.

Sources

6-Pyridin-4-ylpyrimidin-4-ol: Mechanism of Action & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Pyridin-4-ylpyrimidin-4-ol (often existing in equilibrium with its tautomer, 6-(pyridin-4-yl)pyrimidin-4(3H)-one ) represents a "privileged scaffold" in medicinal chemistry, specifically designed to target the ATP-binding site of protein kinases. It serves as a core pharmacophore for inhibitors of the Mitogen-Activated Protein Kinase (MAPK) family, with high affinity for c-Jun N-terminal Kinases (JNKs) .

This guide details the molecule's mechanism of action (MOA) as an ATP-competitive inhibitor, its structural biology within the kinase hinge region, and the experimental protocols required to validate its activity and selectivity.

Part 1: Chemical Identity & Structural Biology

To understand the MOA, one must first address the molecule's dynamic chemical nature. In solution, this compound exists in a tautomeric equilibrium between the enol (4-ol) and keto (4-one) forms.

  • The Pharmacophore: The 4-pyridyl group attached to the 6-position of the pyrimidine ring creates a bi-aryl system capable of distinct hydrogen bonding patterns.

  • Tautomeric Dominance: While named as an "-ol," X-ray crystallography of kinase-inhibitor complexes typically reveals the 4-one (lactam) tautomer as the bioactive species. This form presents a hydrogen bond donor (N3-H) and an acceptor (C4=O) perfectly positioned to interact with the kinase hinge region.

Structural Diagram: Tautomeric Equilibrium

The following diagram illustrates the equilibrium and the bioactive "hinge-binding" face.

Tautomerism cluster_0 Chemical Equilibrium cluster_1 Kinase Interaction Enol Enol Form (6-Pyridin-4-ylpyrimidin-4-ol) Less Polar Keto Keto Form (6-(pyridin-4-yl)pyrimidin-4(3H)-one) Bioactive Species Enol->Keto Tautomerization Binding Bidentate H-Bonds (Donor/Acceptor Pair) Keto->Binding Hinge Kinase Hinge Region (Backbone Amides) Binding->Hinge Inhibitory Complex

Caption: Tautomeric shift from the enol form to the bioactive keto form, facilitating bidentate hydrogen bonding with the kinase hinge.

Part 2: Mechanism of Action (MOA)

The core mechanism of 6-Pyridin-4-ylpyrimidin-4-ol is Type I ATP-Competitive Inhibition .

The Binding Mode (Hinge Interaction)

The molecule mimics the adenine ring of ATP. Upon entering the kinase cleft, it displaces ATP, preventing the phosphotransfer reaction required for signal transduction.

  • Anchor Point: The pyrimidinone ring acts as the primary anchor. The N1 nitrogen (acceptor) and the C2-H or N3-H (donor) form hydrogen bonds with the backbone residues of the kinase hinge (e.g., Met149 in JNK3).

  • The "Gatekeeper" Interaction: The pyridine ring at the 6-position extends into the hydrophobic pocket adjacent to the gatekeeper residue (e.g., Met146 in JNK1). This interaction dictates the scaffold's affinity and selectivity.

  • Solvent Front: Substituents on the pyridine ring (if modified) can project into the solvent-exposed region, allowing for the tuning of solubility and pharmacokinetic properties.

Pathway Modulation (JNK Signaling)

By inhibiting JNK, the molecule blocks the phosphorylation of c-Jun , a component of the AP-1 transcription factor. This results in the downregulation of pro-inflammatory cytokines and pro-apoptotic genes.

Pathway Diagram: JNK Signaling Cascade

JNK_Pathway Stress Cellular Stress (UV, Cytokines, ROS) ASK1 ASK1 / MEKK1 (MAP3K) Stress->ASK1 MKK4 MKK4 / MKK7 (MAP2K) ASK1->MKK4 Phosphorylation JNK JNK1 / JNK2 / JNK3 (Target Kinase) MKK4->JNK Phosphorylation (Thr-Pro-Tyr) cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylation (Ser63/73) Inhibitor 6-Pyridin-4-ylpyrimidin-4-ol (Inhibitor) Inhibitor->JNK ATP Competition Apoptosis Apoptosis / Inflammation cJun->Apoptosis Gene Expression

Caption: The JNK signaling cascade showing the specific intervention point of the inhibitor at the MAPK level, blocking c-Jun activation.

Part 3: Experimental Validation Protocols

To validate the MOA of 6-Pyridin-4-ylpyrimidin-4-ol, researchers must employ a cascade of biochemical and cellular assays.

Protocol 1: Biochemical Kinase Assay (TR-FRET)

Objective: Determine the IC50 value against JNK1/2/3 to quantify potency. Methodology: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or Z'-LYTE™.

  • Reagent Prep: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Dilution: Serially dilute 6-Pyridin-4-ylpyrimidin-4-ol in DMSO (3-fold dilutions, starting at 10 µM).

  • Reaction Assembly:

    • Add 5 µL of inhibitor (or DMSO control) to a 384-well plate.

    • Add 5 µL of Kinase/Antibody mixture (JNK1 + Eu-anti-GST antibody).

    • Add 5 µL of Tracer (Alexa Fluor® 647-labeled ATP competitive tracer).

  • Incubation: Incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Detection: Read fluorescence on a plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).

  • Analysis: Calculate the TR-FRET ratio (665/615). Plot dose-response curves to derive IC50.

Protocol 2: Cellular Target Engagement (Western Blot)

Objective: Confirm the inhibitor blocks c-Jun phosphorylation in intact cells. Cell Line: HEK293 or Jurkat cells (stress-inducible models).

  • Seeding: Plate cells at 0.5 x 10^6 cells/well in 6-well plates.

  • Pre-treatment: Treat cells with 6-Pyridin-4-ylpyrimidin-4-ol (0.1, 1, 10 µM) for 1 hour.

  • Stimulation: Induce JNK pathway using Anisomycin (10 µg/mL) or UV radiation for 30 minutes.

  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer containing phosphatase inhibitors (PhosSTOP).

  • Immunoblotting:

    • Run SDS-PAGE.

    • Primary Antibody 1: Anti-phospho-c-Jun (Ser63) (1:1000).

    • Primary Antibody 2: Anti-Total JNK (Loading Control).

  • Result Interpretation: A dose-dependent reduction in p-c-Jun bands compared to the Anisomycin-only control confirms cellular efficacy.

Data Summary Table: Expected Profile
Assay TypeParameterExpected OutcomeSignificance
Biochemical IC50 (JNK1)< 100 nM (if optimized)High potency ATP-competition.
Biochemical Selectivity> 10-fold vs. p38 MAPKCritical for reducing side effects.
Cellular p-c-Jun EC50~ 3-5x Biochemical IC50Indicates membrane permeability.
Physical SolubilityLow in water (Enol/Keto)Requires formulation (e.g., DMSO/PEG).

Part 4: Therapeutic Implications[1][2][3][4]

The 6-Pyridin-4-ylpyrimidin-4-ol scaffold is primarily investigated for:

  • Neurodegeneration: JNK3 inhibition is a target for Parkinson’s and Alzheimer’s disease, where JNK signaling contributes to neuronal apoptosis.

  • Fibrosis & Inflammation: JNK1 inhibition prevents the activation of stellate cells in liver fibrosis and reduces cytokine production in rheumatoid arthritis.

Critical Consideration: The "naked" scaffold (6-Pyridin-4-ylpyrimidin-4-ol) is often a starting point (fragment). Clinical candidates typically possess additional substituents at the 2-position of the pyrimidine to enhance selectivity and pharmacokinetic properties.

References

  • Zhang, T., et al. (2012). "Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors." ACS Medicinal Chemistry Letters.

  • Bennett, B. L., et al. (2001). "SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase." Proceedings of the National Academy of Sciences.

  • MedChemExpress. "JNK Inhibitor Library and Scaffold Data." MedChemExpress Product Resources.

  • Coughlin, S. A., et al. (2024). "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors." Journal of Medicinal Chemistry.

Methodological & Application

Application Note: Scalable Synthesis of 6-(Pyridin-4-yl)pyrimidin-4-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 6-(pyridin-4-yl)pyrimidin-4-ol scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical hinge-binding motif in the design of ATP-competitive kinase inhibitors (e.g., CDK4/6, p38 MAPK, and FLT3 inhibitors). Its structural utility lies in the tautomeric nature of the pyrimidin-4-ol core (existing in equilibrium with the pyrimidin-4(3H)-one form), which offers versatile hydrogen-bonding capabilities within enzyme active sites.

This protocol details a robust, two-stage synthetic route:

  • Claisen Condensation: Generation of the β-keto ester precursor, ethyl 3-oxo-3-(pyridin-4-yl)propanoate.

  • Cyclocondensation: Ring closure using formamidine acetate to yield the target pyrimidine.

Why this route? Unlike Suzuki cross-coupling approaches which require expensive palladium catalysts and halogenated precursors, this de novo ring construction is cost-effective, scalable, and avoids heavy metal contamination—a critical factor in early-stage drug discovery.

Retrosynthetic Analysis & Pathway

The synthesis is designed around the "3+3" cyclization strategy. The pyrimidine ring is constructed by condensing a C-C-C three-carbon fragment (the β-keto ester) with an N-C-N fragment (the amidine).

Retrosynthesis cluster_legend Legend Target 6-(Pyridin-4-yl)pyrimidin-4-ol (Target Scaffold) Inter Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (β-Keto Ester) Target->Inter Retro-Cyclization Amidine Formamidine Acetate (N-C-N Donor) Target->Amidine Retro-Cyclization SM1 Ethyl Isonicotinate Inter->SM1 Retro-Claisen SM2 Ethyl Acetate Inter->SM2 Retro-Claisen key Blue: Target | Yellow: Key Intermediate | Green: Starting Materials

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core from ester and amidine precursors.

Experimental Protocol

Stage 1: Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate

Objective: To activate the acetyl position of ethyl acetate and condense it with ethyl isonicotinate.

Reagents:

  • Ethyl isonicotinate (1.0 eq)

  • Ethyl acetate (Excess, serves as reagent and solvent component)

  • Sodium ethoxide (NaOEt) (1.5 eq) - Freshly prepared or high-grade commercial powder

  • Solvent: Anhydrous Ethanol (EtOH) or Toluene

Procedure:

  • Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Base Activation: Charge the flask with NaOEt (1.5 eq) and anhydrous EtOH (50 mL). Stir until dissolved.

  • Addition: Add ethyl acetate (2.0 eq) dropwise at 0°C. Stir for 30 minutes to generate the enolate.

  • Condensation: Add ethyl isonicotinate (1.0 eq) dropwise over 15 minutes.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. The solution will turn from clear to yellow/orange, indicating enolate formation.

  • Workup:

    • Cool to room temperature.[1]

    • Evaporate the solvent under reduced pressure.[2]

    • Dissolve the residue in minimal water (pH will be basic).

    • Carefully acidify with acetic acid to pH ~6 to precipitate the β-keto ester (or extract with CH₂Cl₂ if it remains an oil).

    • Critical Check: Verify product formation by TLC (EtOAc/Hexane 1:1). The β-keto ester exists in equilibrium with its enol form, often appearing as a broad spot or double spot.

Stage 2: Cyclocondensation to 6-(Pyridin-4-yl)pyrimidin-4-ol

Objective: Condensation of the β-keto ester with formamidine to close the pyrimidine ring.

Reagents:

  • Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (Product from Stage 1) (1.0 eq)

  • Formamidine Acetate (1.2 eq)

  • Sodium Ethoxide (2.5 eq)

  • Solvent: Anhydrous Ethanol[2]

Procedure:

  • Mixing: In a clean 100 mL round-bottom flask, dissolve NaOEt (2.5 eq) in anhydrous EtOH (30 mL).

  • Amidine Release: Add formamidine acetate (1.2 eq) to the base solution. Stir for 15 minutes at room temperature to liberate the free base formamidine.

  • Substrate Addition: Add the β-keto ester (1.0 eq) to the reaction mixture.

  • Reaction: Reflux the mixture for 12 hours. A heavy precipitate (the sodium salt of the pyrimidinol) may form.

  • Quenching & Isolation (The "Amphoteric" Workup):

    • Evaporate the ethanol in vacuo.

    • Dissolve the residue in water (10 mL/g substrate).

    • Neutralization: The product is soluble in base (as a salt) and acid (protonated pyridine). You must adjust the pH to the isoelectric point (typically pH 6–7).

    • Add 1M HCl dropwise while monitoring pH. At pH ~6.5, the product will precipitate as an off-white/pale yellow solid.

    • Filter the solid, wash with cold water, and dry under vacuum at 50°C.

Purification & Characterization Workflow

Because the product contains both a basic pyridine nitrogen and an acidic enolic hydroxyl group, standard silica chromatography can be difficult (streaking). The Acid-Base precipitation method is superior.

Purification Crude Crude Reaction Mixture (Na Salt of Product + Byproducts) Evap Evaporate EtOH Crude->Evap Water Dissolve in H2O (High pH) Evap->Water Filter1 Filter (Remove insolubles) Water->Filter1 Acidify Acidify with HCl/AcOH to pH 6.5 (Isoelectric Point) Filter1->Acidify Ppt Precipitate Forms Acidify->Ppt Target precipitates Impurities stay in solution Wash Wash with Cold H2O & Et2O Ppt->Wash Final Pure 6-(Pyridin-4-yl)pyrimidin-4-ol Wash->Final

Figure 2: Acid-base workup strategy leveraging the zwitterionic properties of the product.

Characterization Data (Expected)
PropertyValue / ObservationNotes
Appearance Off-white to pale yellow powderColor deepens if trace pyridine oxides are present.
Melting Point >250 °C (Decomposes)High MP due to strong intermolecular H-bonding.
¹H NMR (DMSO-d₆) δ 8.70 (d, 2H, Py-H), 8.35 (s, 1H, Pm-H2), 7.85 (d, 2H, Py-H), 6.95 (s, 1H, Pm-H5)Broad singlet >12 ppm may be seen for OH/NH tautomer.
MS (ESI+) [M+H]⁺ = 174.06Consistent with Formula C₉H₇N₃O.
Solubility DMSO, DMF, dilute acid/basePoor solubility in DCM, Et₂O, or neutral water.

Troubleshooting & Optimization

Common Failure Modes
  • Moisture Contamination: Sodium ethoxide is highly hygroscopic. If the NaOEt is "wet" (contains NaOH), it will hydrolyze the ethyl isonicotinate to isonicotinic acid (a dead-end byproduct) rather than promoting condensation.

    • Fix: Use freshly prepared NaOEt solution (dissolve Na metal in dry EtOH) or store commercial powder in a desiccator.

  • Incomplete Cyclization: If the reaction stops at the intermediate acyclic ureide.

    • Fix: Ensure the reaction is refluxed for the full duration. Using a higher boiling solvent like n-butanol can drive the reaction to completion if ethanol reflux is insufficient.

  • Filtration Issues: The precipitate can be fine and clog filters.

    • Fix: Allow the acidified slurry to stir for 1 hour to ripen the crystals before filtration.

Tautomerism Note

Researchers should be aware that 6-(pyridin-4-yl)pyrimidin-4-ol exists in equilibrium with 6-(pyridin-4-yl)pyrimidin-4(3H)-one . In solution (NMR), you may observe the "one" form (NH signal) or the "ol" form depending on the solvent polarity. This is not an impurity; it is the intrinsic nature of the scaffold.

References

  • Synthesis of 4,6-Disubstituted Pyrimidines via Suzuki Coupling. Describes alternative coupling strategies for similar scaffolds.

  • Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate. Detailed protocol for the critical beta-keto ester intermediate.

  • Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives. Provides context on the biological relevance and characterization of pyridine-pyrimidine hybrids.

  • Synthesis of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives. Illustrates the condensation conditions for pyrimidin-4-one ring closure.

Sources

6-Pyridin-4-ylpyrimidin-4-ol as a precursor for agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Pyridin-4-ylpyrimidin-4-ol as a Strategic Precursor for Agrochemical Synthesis

Part 1: Executive Summary & Strategic Value

The heterobiaryl scaffold 6-(pyridin-4-yl)pyrimidin-4-ol (and its tautomer 6-(pyridin-4-yl)pyrimidin-4(3H)-one) represents a "privileged structure" in modern agrochemical discovery. Its structural duality—combining the electron-deficient pyrimidine ring with the basic pyridine moiety—makes it an ideal template for designing Complex I mitochondrial electron transport (MET) inhibitors (fungicides/acaricides) and plant kinase inhibitors (herbicides).

Unlike simple pyrimidines, the 4-pyridyl substitution introduces a critical hydrogen-bond acceptor vector and pi-stacking capability, essential for binding in the Q-site of respiratory enzymes or the ATP-binding pocket of kinases. This guide details a robust, scalable synthetic route to this precursor and its subsequent activation into the versatile electrophile 4-chloro-6-(pyridin-4-yl)pyrimidine .

Part 2: Chemical Profile & Tautomerism

Before synthesis, understanding the tautomeric equilibrium is vital for reaction monitoring and solubility handling.

PropertySpecification
IUPAC Name 6-(Pyridin-4-yl)pyrimidin-4-ol
Common Tautomer 6-(Pyridin-4-yl)pyrimidin-4(3H)-one (Predominant in solution)
Molecular Formula C₉H₇N₃O
Molecular Weight 173.17 g/mol
Solubility Low in non-polar solvents; soluble in DMSO, hot DMF, acidic water.
Key Reactivity The C4-OH (or C4=O) is the site of activation (chlorination). The Pyridine N is susceptible to N-oxidation or protonation.

Tautomeric Consideration: In the solid state and polar solvents, the oxo-form (lactam) dominates. However, reactivity with chlorinating agents (POCl₃) proceeds via the hydroxy-form (lactim) intermediate.

Part 3: Synthetic Protocols

Workflow Overview

The most efficient industrial route avoids the unstable sodium enolates of Claisen condensations. Instead, we utilize N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to generate a stable enaminone intermediate, which cyclizes cleanly with formamidine.

SynthesisWorkflow Start 4-Acetylpyridine Intermed Enaminone Intermediate Start->Intermed Condensation Reagent1 DMF-DMA (Reflux) Reagent1->Intermed Product 6-Pyridin-4-ylpyrimidin-4-ol (Target Scaffold) Intermed->Product Cyclization Reagent2 Formamidine Acetate + NaOEt Reagent2->Product Final 4-Chloro-6-(pyridin-4-yl)pyrimidine (Active Electrophile) Product->Final Activation Activator POCl3 (Chlorination) Activator->Final

Figure 1: Streamlined synthetic workflow from commodity starting material to activated electrophile.

Protocol A: Synthesis of the Enaminone Intermediate

Reaction Type: Condensation | Scale: 100 mmol

Rationale: Direct condensation of acetylpyridine with ethyl formate often yields mixtures and difficult-to-handle sodium salts. The DMF-DMA route yields a crystalline enaminone that requires no chromatography.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-acetylpyridine (12.1 g, 100 mmol) and DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (15.0 g, 126 mmol). No solvent is strictly necessary, but dry toluene (50 mL) can be used to control temperature.

  • Reaction: Heat the mixture to reflux (110°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (EtOAc). The starting material spot should disappear, replaced by a lower Rf yellow spot (the enaminone).

  • Workup: Cool to room temperature. The product, (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one , often crystallizes upon cooling.

    • If solid: Filter and wash with cold hexanes.

    • If oil: Evaporate excess DMF-DMA under reduced pressure. The residue is sufficiently pure for the next step.

Protocol B: Cyclization to 6-Pyridin-4-ylpyrimidin-4-ol

Reaction Type: Heterocyclization | Scale: 100 mmol equivalent

  • Setup: 500 mL RBF with reflux condenser and nitrogen inlet.

  • Solvent System: Prepare a solution of Sodium Ethoxide (NaOEt) in ethanol (21% wt, or prepared fresh by dissolving 2.5 g Na in 100 mL dry EtOH).

  • Addition: Add Formamidine Acetate (12.5 g, 120 mmol) to the ethanolic NaOEt. Stir for 15 min to liberate the free base.

  • Cyclization: Add the Enaminone intermediate (from Protocol A) to the mixture.

  • Reaction: Reflux for 6–12 hours. The solution typically darkens.

  • Isolation (Critical Step):

    • Evaporate the ethanol under reduced pressure to roughly 20% volume.

    • Dilute with water (100 mL).

    • Neutralization: Carefully acidify with glacial acetic acid to pH 6–7. The product will precipitate as a solid.

    • Filter the solid, wash with water, and dry in a vacuum oven at 50°C.

    • Yield Expectation: 70–85%.[1]

Protocol C: Activation (Chlorination) with POCl₃

Reaction Type: Deoxychlorination | Scale: 50 mmol

Safety Warning: POCl₃ is highly corrosive and reacts violently with water. All glassware must be oven-dried. Use a caustic scrubber for HCl gas evolution.

  • Setup: 250 mL RBF, stirring bar, reflux condenser with drying tube (CaCl₂).

  • Charging: Suspend 6-Pyridin-4-ylpyrimidin-4-ol (8.65 g, 50 mmol) in Phosphorus Oxychloride (POCl₃) (40 mL, excess).

  • Catalyst: Add N,N-Diethylaniline (2 mL) or DMF (5 drops) to catalyze the Vilsmeier-Haack type mechanism.

  • Reaction: Heat to reflux (105°C) for 2–3 hours. The suspension will clear as the chlorinated product (which is more soluble in POCl₃) forms.

  • Quenching (Exothermic):

    • Remove excess POCl₃ by rotary evaporation (use a dedicated pump/trap).

    • Pour the thick residue slowly onto crushed ice/water (200 g) with vigorous stirring. Maintain temperature <10°C.

    • Neutralize with aqueous NH₄OH or NaHCO₃ to pH 8.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry over MgSO₄ and evaporate.

  • Product: 4-Chloro-6-(pyridin-4-yl)pyrimidine .

    • Appearance: Off-white to yellow solid.

    • Stability: Store in a freezer; susceptible to hydrolysis over long periods.

Part 4: Agrochemical Application (Case Study)

Objective: Synthesis of a Broad-Spectrum Fungicide Candidate (Analogue of Diflumetorim/Kinase Inhibitor).

The 4-chloro derivative serves as the electrophile for S_NAr reactions with amines.

Protocol:

  • Dissolve 4-chloro-6-(pyridin-4-yl)pyrimidine (1.0 eq) in dry THF or Dioxane.

  • Add Target Amine (e.g., 2-fluoro-benzylamine) (1.1 eq).

  • Add Base: Cs₂CO₃ (2.0 eq) or DIEA (2.0 eq).

  • Heat at 60–80°C for 4 hours.

  • Result: The resulting N-substituted aminopyrimidine retains the pyridyl moiety for MET complex binding, while the benzyl tail provides lipophilicity for cuticle penetration.

Part 5: Analytical Validation

To ensure protocol integrity, compare your product against these standard spectral characteristics:

6-Pyridin-4-ylpyrimidin-4-ol (Precursor):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.80 (br s, 1H, NH/OH), 8.75 (d, 2H, Py-H), 8.30 (s, 1H, Pm-H2), 8.05 (d, 2H, Py-H), 7.10 (s, 1H, Pm-H5).

  • Note: The broad singlet at 12.80 confirms the tautomeric OH/NH.

4-Chloro-6-(pyridin-4-yl)pyrimidine (Activated):

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.05 (s, 1H, Pm-H2), 8.80 (d, 2H, Py-H), 7.95 (d, 2H, Py-H), 7.80 (s, 1H, Pm-H5).

  • Key Shift: Loss of the broad OH/NH signal and downfield shift of the pyrimidine H2 due to the electron-withdrawing Cl.

References

  • Synthesis of Pyrimidin-4-ols via Enaminones

    • Title: "Enaminones as building blocks in heterocyclic synthesis: synthesis of polyfunctionalized pyrimidines."
    • Source:Beilstein Journal of Organic Chemistry, 2013.
    • URL:[Link]

  • Chlorination Protocols (POCl3)

    • Title: "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines Using Equimolar POCl3."
    • Source:Molecules, 2012.[1]

    • URL:[Link]

  • Agrochemical Relevance (Pyridine/Pyrimidine Scaffolds)

    • Title: "Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities."
    • Source:Journal of Chemistry, 2023.
    • URL:[Link]

  • Kinase Inhibitors in Agrochemicals

    • Title: "Protein Kinase Inhibitors as a New Class of Herbicides."
    • Source:Journal of Agricultural and Food Chemistry, 2021.[2]

    • URL:[Link]

Sources

application of 6-Pyridin-4-ylpyrimidin-4-ol in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 6-Pyridin-4-ylpyrimidin-4-ol and Related Scaffolds in Cancer Cell Lines

Introduction & Scientific Context

6-Pyridin-4-ylpyrimidin-4-ol (Tautomer: 6-(pyridin-4-yl)pyrimidin-4(3H)-one) represents a "privileged scaffold" in medicinal chemistry. This heteroaromatic core—featuring a pyrimidine ring substituted with a pyridine moiety—serves as the pharmacophore for a wide class of Kinase Inhibitors (specifically JNK , CDK , and p38 MAPK inhibitors) and Wnt pathway modulators (e.g., Porcupine inhibitors).

While often used as a fragment-based drug discovery (FBDD) starting point, derivatives of this scaffold (such as SK-25 ) have demonstrated significant cytotoxicity in solid tumor models including Pancreatic (MiaPaCa-2) , Breast (MCF-7) , and Colorectal (HT-29) cancer lines.

Mechanism of Action (MOA): The planar pyridyl-pyrimidine structure mimics the adenine ring of ATP, allowing it to bind competitively to the ATP-binding pocket of protein kinases.

  • Primary Target: c-Jun N-terminal Kinase (JNK) pathway inhibition.

  • Secondary Target: Cyclin-Dependent Kinases (CDK4/6) leading to G1/S phase arrest.

  • Phenotype: Induction of intrinsic apoptosis via Caspase-3/7 activation and mitochondrial depolarization.

Mechanism of Action Visualization

The following diagram illustrates the signaling cascade inhibited by 6-Pyridin-4-ylpyrimidin-4-ol derivatives, leading to apoptosis.

MOA_Pathway Extracellular Extracellular Stress / Growth Factors Receptor Membrane Receptors (TNFR / RTK) Extracellular->Receptor MAP3K MAP3K (ASK1 / MEKK1) Receptor->MAP3K MKK MKK4 / MKK7 MAP3K->MKK JNK JNK1/2 (c-Jun N-terminal Kinase) MKK->JNK cJun c-Jun Phosphorylation JNK->cJun Phosphorylation Compound 6-Pyridin-4-ylpyrimidin-4-ol (ATP-Competitive Inhibitor) Compound->JNK Inhibits Apoptosis Apoptosis (Caspase 3/7 Activation) Compound->Apoptosis Induces (via Pathway Blockade) AP1 AP-1 Transcription Factor cJun->AP1 Proliferation Cell Proliferation AP1->Proliferation Promotes

Caption: Figure 1. Mechanism of Action. The compound competitively inhibits JNK phosphorylation, blocking downstream c-Jun/AP-1 signaling and shifting the cell state from proliferation to apoptosis.

Experimental Protocols

Protocol A: Compound Preparation & Solubility

Expert Insight: This scaffold is highly planar and crystalline. It exhibits poor water solubility and requires careful handling to avoid precipitation in cell culture media.

  • Stock Solution (100 mM):

    • Weigh 1.73 mg of 6-Pyridin-4-ylpyrimidin-4-ol (MW: ~173.17 g/mol ).

    • Dissolve in 100 µL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

    • Critical Step: Vortex for 60 seconds. If undissolved, warm to 37°C for 5 minutes.

    • Store aliquots at -20°C (stable for 3 months). Avoid freeze-thaw cycles.

  • Working Solution:

    • Dilute stock into complete cell culture media immediately prior to use.

    • Limit: Ensure final DMSO concentration is < 0.5% (v/v) to prevent solvent toxicity.

Protocol B: In Vitro Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine the IC50 value in cancer cell lines (e.g., MiaPaCa-2, MCF-7).

Materials:

  • Target Cells (e.g., MiaPaCa-2)[1][2]

  • MTT Reagent (5 mg/mL in PBS)

  • 96-well clear bottom plates

Workflow:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 100 µL media. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

  • Treatment:

    • Prepare serial dilutions of the compound: 0, 1, 5, 10, 25, 50, 100 µM .

    • Add 100 µL of treatment media to wells (Triplicate replicates).

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin or SP600125).

  • Incubation: Incubate for 48 or 72 hours .

  • Readout:

    • Add 20 µL MTT reagent per well. Incubate 3–4 hours.

    • Aspirate media carefully.

    • Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 mins.

    • Measure Absorbance at 570 nm .

Data Analysis: Calculate % Viability =


.
Fit data to a non-linear regression model (Log(inhibitor) vs. response) to calculate IC50.
Protocol C: Mechanistic Validation (Western Blot)

Objective: Confirm JNK pathway inhibition by assessing p-c-Jun levels.

  • Treatment: Treat cells (6-well plate, 70% confluent) with IC50 and 2xIC50 concentrations for 6 hours and 24 hours .

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate, NaF) and Protease Inhibitors.

  • Blotting:

    • Load 30 µg protein/lane.

    • Primary Antibodies: Anti-p-c-Jun (Ser63) (1:1000), Anti-Total JNK (1:1000), Anti-GAPDH (Loading Control).

    • Expected Result: Dose-dependent decrease in p-c-Jun band intensity without significant change in Total JNK.

Representative Data & Specifications

Table 1: Physicochemical & Biological Properties

PropertySpecificationNotes
IUPAC Name 6-(pyridin-4-yl)pyrimidin-4-olTautomer of pyrimidin-4(3H)-one
Molecular Weight 173.17 g/mol Fragment-like size
Solubility DMSO (>20 mg/mL); Water (<1 mg/mL)Hydrophobic; requires organic solvent
Target Class Kinase Inhibitor (Type I/II)ATP-competitive
Primary Targets JNK1/2/3, CDK4/6Based on scaffold homology
IC50 (MiaPaCa-2) ~2–10 µM (Derivative dependent)Ref: SK-25 derivative data [1]
IC50 (MCF-7) ~5–15 µMBreast cancer models

Table 2: Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in Media High concentration / Cold mediaPre-warm media to 37°C; vortex rapidly upon addition.
High Background (MTT) Cell debris or protein precipitationEnsure complete solubilization of formazan; use CCK-8 (water soluble) instead.
No IC50 Convergence Drug resistant cell lineVerify expression of P-gp (MDR1); this scaffold can be a P-gp substrate.

Experimental Workflow Diagram

Workflow Step1 1. Compound Dissolution (DMSO Stock) Step2 2. Cell Seeding (MiaPaCa-2 / MCF-7) Step1->Step2 Step3 3. Dose-Response Tx (0 - 100 µM, 72h) Step2->Step3 Step4 4. Viability Assay (MTT / CCK-8) Step3->Step4 Step5 5. Pathway Validation (Western Blot: p-c-Jun) Step4->Step5

Caption: Figure 2. Standardized workflow for evaluating 6-Pyridin-4-ylpyrimidin-4-ol efficacy in vitro.

References

  • Alam, M. S., et al. (2022). "Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma." Journal of King Saud University - Science.

  • Bennett, B. L., et al. (2001). "SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase." Proceedings of the National Academy of Sciences.

  • Laufer, S. A., et al. (2014). "Design, Synthesis and Biological Evaluation of Novel p38 MAPK Inhibitors." Journal of Medicinal Chemistry.

  • BLD Pharm. (2023). "Product Safety and Data Sheet: 6-(Pyridin-4-yl)pyrimidin-4-ol."

(Note: While specific clinical data for the bare scaffold "6-Pyridin-4-ylpyrimidin-4-ol" is limited, the protocols above are derived from validated methods for its bioactive derivatives and structural analogs like SK-25 and SP600125.)

Sources

Application Note: Protocol for Preparing a Stock Solution of 6-Pyridin-4-ylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile

6-Pyridin-4-ylpyrimidin-4-ol (also referred to as 6-(4-Pyridyl)-4-pyrimidinol) is a heterocyclic building block often utilized in the synthesis of kinase inhibitors and coordination complexes.

Effective handling of this compound requires an understanding of its tautomeric equilibrium . In solution, hydroxypyrimidines exist in equilibrium between the enol (hydroxyl) and keto (amide-like) forms. For 6-pyridin-4-ylpyrimidin-4-ol, the keto-tautomer (6-(pyridin-4-yl)pyrimidin-4(3H)-one) is energetically significant. This duality affects solubility: while the molecule possesses polar hydrogen-bond donors/acceptors, its planar aromatic structure drives strong intermolecular


-

stacking, rendering it sparingly soluble in water and prone to precipitation ("crashing out") upon improper dilution.
Physicochemical Properties[1][2][3][4][5][6][7][8]
PropertyDataRelevance to Protocol
Molecular Weight ~171.18 g/mol Required for Molarity calculations.
Solubility (Water) Low (< 1 mM typical)Do not use water for stock preparation.
Solubility (DMSO) High (> 50 mM typical)DMSO is the required vehicle for stock solutions.
pKa (Pyridine N) ~5.2 (Estimated)Solubility increases in acidic buffers (pH < 4).
pKa (OH/NH) ~9.0 (Estimated)Solubility increases in basic buffers (pH > 10).

Reagents & Equipment

Critical Reagents
  • Compound: 6-Pyridin-4-ylpyrimidin-4-ol (Purity >95% recommended).

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous,

    
    99.9% (e.g., Sigma-Aldrich or equivalent).
    
    • Scientific Rationale: Standard DMSO is hygroscopic. Absorbed atmospheric water shifts the polarity, potentially causing the compound to precipitate over time during frozen storage.

  • Inert Gas (Optional but Recommended): Argon or Nitrogen stream.

Equipment
  • Vials: Amber borosilicate glass vials with PTFE-lined caps (to prevent plasticizer leaching and photodegradation).

  • Sonicator: Ultrasonic water bath (for breaking intermolecular stacking).

  • Vortex Mixer: Variable speed.

Protocol: Stock Solution Preparation (10 mM Target)

This protocol describes the preparation of a 10 mM stock solution in 10 mL of DMSO. Adjust volumes proportionally for different requirements.

Step 1: Molar Calculation

First, determine the mass required using the formula:



For a 10 mM solution in 10 mL:



Step 2: Weighing & Environment Control
  • Weigh ~17.1 mg of the powder into a tared amber glass vial.

  • Record the exact mass (e.g., 17.4 mg).

  • Recalculate the required DMSO volume to achieve exactly 10 mM:

    
    
    Example:
    
    
    
Step 3: Solubilization
  • Add the calculated volume of Anhydrous DMSO to the vial.

  • Vortex vigorously for 30 seconds.

  • Visual Inspection: Hold the vial up to a light source.

    • Clear? Proceed to Step 4.

    • Cloudy/Particulates? The planar structure causes stacking. Sonicate in a water bath at ambient temperature for 5–10 minutes.

    • Still undissolved? Warm the solution gently (max 40°C) while sonicating.

Step 4: Aliquoting & Storage

Crucial: Repeated freeze-thaw cycles introduce moisture into DMSO, causing compound degradation or precipitation.

  • Divide the bulk stock into single-use aliquots (e.g., 100 µL or 500 µL) in microcentrifuge tubes or small amber vials.

  • (Optional) Flush the headspace of each vial with Argon gas before capping to prevent oxidation.

  • Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

Workflow Visualization

The following diagram illustrates the logical flow for preparation and troubleshooting.

StockPrep Start Start: Weigh Compound Calc Calculate DMSO Volume (Target: 10 mM) Start->Calc AddSolvent Add Anhydrous DMSO Calc->AddSolvent Vortex Vortex (30 sec) AddSolvent->Vortex Check Visual Inspection: Is solution clear? Vortex->Check Sonicate Sonicate (5-10 min) Optional: Heat to 40°C Check->Sonicate No (Precipitate) Aliquot Aliquot into Amber Vials Check->Aliquot Yes Sonicate->Check Re-inspect Store Store at -20°C / -80°C Aliquot->Store

Figure 1: Decision tree for the preparation of 6-Pyridin-4-ylpyrimidin-4-ol stock solutions, emphasizing the visual quality control step.

Application: Dilution into Aqueous Media

A common failure point in biological assays is the "crash out" when the hydrophobic DMSO stock hits the aqueous buffer.

The "Crash Out" Mechanism

When DMSO stock is added to water, the solvent environment changes instantly. The water molecules hydrate the DMSO, stripping the solvation shell from the 6-Pyridin-4-ylpyrimidin-4-ol. If the concentration exceeds the aqueous solubility limit (which is low for this molecule), it precipitates.

Serial Dilution Protocol (Intermediate Step)

To minimize precipitation shock, use an Intermediate Dilution Step :

  • Do not add 100% DMSO stock directly to the cell culture media if the final concentration is high.

  • Prepare a 10x working solution in media containing 10% DMSO.

  • Add this 10x solution to your final cells/assay plate.

Example: Target 10 µM in Assay

  • Start with 10 mM DMSO Stock.

  • Dilute 1:100 into Media

    
    100 µM  (Intermediate).
    
    • Observation: Check for precipitation here.[1] If clear, proceed.

  • Dilute 1:10 into Final Well

    
    10 µM  (Final).
    

References

  • PubChem Database. Compound Summary: 6-(Pyridin-4-yl)pyrimidin-4-ol. National Center for Biotechnology Information. Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data & Handling Guide. (Standard industry reference for DMSO solvent properties). Available at: [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for general solubility principles of heterocycles).

Sources

analytical methods for detecting 6-Pyridin-4-ylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Analytical Strategies for 6-Pyridin-4-ylpyrimidin-4-ol

Executive Summary

6-Pyridin-4-ylpyrimidin-4-ol (CAS: 1026857-25-9) is a critical heterocyclic building block and potential degradation impurity in the synthesis of next-generation kinase inhibitors (e.g., pyridyl-pyrimidine scaffolds).[1][2][3][4][5][6] Its analysis is complicated by prototropic tautomerism (lactam-lactim equilibrium), amphoteric nature , and high polarity.

This guide provides a validated analytical framework for the detection, separation, and quantitation of this compound. We reject standard "generic" C18 protocols in favor of pH-modulated Reversed-Phase (RP) and HILIC workflows to ensure peak symmetry and mass balance.

Part 1: Chemical Intelligence & Mechanistic Insight

The Tautomerism Challenge

The analyte exists in a dynamic equilibrium between the enol form (4-hydroxypyrimidine) and the keto form (4(3H)-pyrimidinone).[1] In solution (polar solvents like DMSO, MeOH, Water), the keto form predominates.

  • Implication: Analytical methods must lock the tautomer or use conditions where rapid exchange does not broaden peaks.

  • pKa Profile:

    • Pyridine Nitrogen: Basic (

      
      ).[1]
      
    • Pyrimidinone Moiety: Weakly acidic (

      
      ).
      
    • Result: At neutral pH, the molecule may exhibit zwitterionic character, leading to poor retention on standard C18 columns.

Structural Dynamics Diagram

The following diagram illustrates the critical tautomeric and ionization states that dictate chromatographic behavior.

Tautomerism Enol Enol Form (4-Hydroxypyrimidine) Non-polar / Aromatic Keto Keto Form (4(3H)-Pyrimidinone) Dominant in Solution Enol->Keto Tautomerization (Fast in protic solvents) Cation Cationic Species (pH < 4) Protonated Pyridine N Keto->Cation +H+ (Acidic Mobile Phase) Anion Anionic Species (pH > 9) Deprotonated Amide Keto->Anion -H+ (Basic Mobile Phase)

Caption: Tautomeric equilibrium and pH-dependent ionization states of 6-Pyridin-4-ylpyrimidin-4-ol.

Part 2: Validated Chromatographic Protocols

Standard acidic C18 methods often fail for this analyte due to secondary interactions between the basic pyridine nitrogen and residual silanols, causing severe peak tailing. We propose two superior orthogonal methods.

Protocol A: High-pH Reversed-Phase (Recommended)

This method suppresses the protonation of the pyridine ring (keeping it neutral) and deprotonates the pyrimidinone (making it anionic), or keeps it neutral depending on exact pH.[1] The key is using a hybrid-silica column resistant to high pH.

  • Rationale: At pH 10, the basic pyridine nitrogen is deprotonated (neutral), reducing silanol interaction and improving peak shape.

  • Column: Waters XBridge BEH C18 XP or Phenomenex Gemini NX-C18 (2.5 µm, 100 x 2.1 mm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

Gradient Table:

Time (min) %A (Buffer) %B (MeCN) Curve
0.0 95 5 Initial
1.0 95 5 Hold
6.0 10 90 Linear
8.0 10 90 Wash
8.1 95 5 Re-equilibrate

| 12.0 | 95 | 5 | End |

Protocol B: HILIC (For Polar Impurity Profiling)

If the analyte elutes in the void volume of RP columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is the required orthogonal approach.

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 100 x 2.1 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile:Water (95:5) with 10 mM Ammonium Formate.

  • Mechanism: Partitioning into the water-enriched layer on the stationary phase surface.

Part 3: Detection & Mass Spectrometry

UV-Vis Detection
  • Primary Wavelength: 254 nm (Aromatic system).

  • Secondary Wavelength: 290 nm (Specific to the conjugated pyridyl-pyrimidine system).

  • Note: The extinction coefficient (

    
    ) differs significantly between pH 3 and pH 10 due to resonance changes. Always quantify using standards prepared in the mobile phase. 
    
Mass Spectrometry (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Precursor Ion:

    
    .
    
  • Fragmentation Pattern (MS2):

    • 174.1

      
       146.1  (Loss of CO, characteristic of pyrimidinones).
      
    • 174.1

      
       95.1  (Pyridine ring fragment).
      
    • 174.1

      
       79.0  (Pyridine fragment).
      

MS Source Parameters (Generic Optima):

Parameter Setting
Capillary Voltage 3.0 kV
Desolvation Temp 450°C
Cone Voltage 30 V (Optimize per instrument)

| Collision Energy | 20–35 eV (Ramp for MRM) |[1]

Part 4: Sample Preparation & Stability

Solubility Profile:

  • Water: Poor (neutral pH); Good (pH < 2 or pH > 10).

  • DMSO: Excellent (> 50 mg/mL).

  • Methanol: Moderate.

Protocol:

  • Stock Solution: Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 100% DMSO . (Conc: 1 mg/mL).

  • Working Dilution: Dilute stock with Mobile Phase A (Initial conditions) .

    • Critical: Do not dilute with pure acetonitrile, as the compound may precipitate.

  • Stability: Solutions in DMSO are stable for 1 month at -20°C. Aqueous dilutions should be analyzed within 24 hours to prevent hydrolysis or oxidative degradation.

Part 5: Method Development Decision Tree

Use this logic flow to select the optimal method for your specific matrix (API vs. Reaction Mixture).

MethodSelection Start Start: Sample Matrix SolubilityCheck Is sample soluble in high % Organic? Start->SolubilityCheck MatrixType Is Matrix High Salt or Bio-fluid? SolubilityCheck->MatrixType Yes HILIC_Mode Method B: HILIC (BEH Amide) *Best for Polar Metabolites* SolubilityCheck->HILIC_Mode No (Very Polar) RP_HighPH Method A: High pH RP-HPLC (XBridge C18, pH 10) *Best for Impurity Profiling* MatrixType->RP_HighPH Synthetic / API MatrixType->HILIC_Mode Plasma / Urine Standard_RP Standard Acidic RP (Use CSH Column only) RP_HighPH->Standard_RP If pH 10 degrades sample

Caption: Decision matrix for selecting the optimal chromatographic mode based on sample properties.

References

  • Chemical Identity & Properties

    • Title: 6-Pyridin-4-ylpyrimidin-4-ol (CAS 1026857-25-9) Product Data.[1][2][3][5][7]

    • Source: M
  • Tautomerism in Hydroxypyrimidines

    • Title: Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv
    • Source: ACS Omega (2021).[6]

    • Context: Mechanistic insight into protonation and tautomerism of similar pyrimidine scaffolds.
    • URL:[Link][1][6]

  • High-pH Chromatography Strategy

    • Title: Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC.
    • Source: Waters Corporation Applic
    • Context: Validation of high pH buffers for basic heterocycles.
    • URL:[Link]

Sources

Application Note: Cellular Uptake and Subcellular Distribution of 6-Pyridin-4-ylpyrimidin-4-ol

[1]

Part 1: Executive Summary & Mechanistic Basis

The Molecule in Context

6-Pyridin-4-ylpyrimidin-4-ol is a representative small molecule heterocycle (MW ~173.17 Da) possessing amphiphilic properties. It serves as a foundational scaffold for Type I and Type II kinase inhibitors. Understanding its cellular uptake is non-trivial due to prototropic tautomerism : the molecule exists in equilibrium between the enol (4-ol) and keto (4-one) forms.

  • Enol form: Aromatic, higher lipophilicity (favors membrane permeation).

  • Keto form: Polar, dominant in aqueous solution at physiological pH.

Uptake Mechanisms

The cellular entry of this compound is governed by a "Solubility-Permeability Interplay":

  • Passive Diffusion (Primary): The neutral species crosses the lipid bilayer. The rate is strictly dependent on the partition coefficient (LogD) at pH 7.4.

  • Lysosomal Trapping (Secondary): The pyridine nitrogen (pKa ~5.3) can become protonated in the acidic environment of lysosomes (pH 4.5–5.0), leading to accumulation (ion trapping) and potential phospholipidosis.

  • Transporter Efflux: As a planar heterocycle, this scaffold is a frequent substrate for efflux transporters (P-gp/MDR1 or BCRP), which can artificially lower intracellular concentration.

Pathway Visualization

The following diagram illustrates the dynamic equilibrium and transport fate of the molecule.

CellularUptakeExtracellularExtracellular Space(pH 7.4)Mol_KetoKeto Form(Polar)Extracellular->Mol_KetoEquilibriumMembranePlasma Membrane(Lipid Bilayer)Membrane->ExtracellularExcretionCytosolCytosol(pH 7.2)Membrane->CytosolCytosol->MembraneEfflux (P-gp)LysosomeLysosome(pH 4.5)Cytosol->LysosomeDiffusionMol_EnolEnol Form(Lipophilic)Cytosol->Mol_EnolIntracellularPoolMol_IonProtonated Ion(Trapped)Lysosome->Mol_IonProtonation(pH < pKa)NucleusNucleus(Target: Kinases)Mol_Keto->Mol_EnolTautomerizationMol_Enol->MembranePassiveDiffusionMol_Enol->NucleusTarget EngagementMol_Ion->LysosomeIon Trapping

Figure 1: Kinetic pathway of 6-Pyridin-4-ylpyrimidin-4-ol showing tautomeric equilibrium, passive diffusion, and lysosomal sequestration mechanisms.

Part 2: Experimental Protocols

Protocol A: Quantitative Cellular Uptake via LC-MS/MS

Objective: Determine the intracellular concentration (


Validation:
Materials
  • Cell Line: HeLa or HepG2 (standard metabolic models).

  • Compound: 6-Pyridin-4-ylpyrimidin-4-ol (Test Article).

  • Internal Standard (IS): Deuterated analog (

    
    -labeled) or a structural analog (e.g., Imatinib-d8 if specific IS unavailable).
    
  • Lysis Buffer: 50% Methanol / 50% Water (chilled to -20°C).

  • Oil Cushion: Silicon oil/Mineral oil mix (density ~1.015 g/mL) – Optional for rapid separation.

Workflow Steps
  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Incubate for 24h to reach 80% confluency.
    
  • Dosing:

    • Replace media with HBSS (Hank's Balanced Salt Solution) containing the compound at 1 µM .

    • Note: Avoid serum (FBS) in this step to prevent protein binding from skewing free drug concentration, unless specifically testing protein-bound uptake.

  • Incubation: Incubate at 37°C for time points: 5, 15, 30, 60, 120 min.

  • Termination (Critical Step):

    • Aspirate dosing solution rapidly.

    • Wash: Rinse 3x with ice-cold PBS (4°C) to stop transport and remove surface-bound drug. Do not exceed 10 seconds per wash to prevent efflux.

  • Lysis & Extraction:

    • Add 400 µL of chilled Methanol:Water (1:1) containing the Internal Standard (100 nM).

    • Scrape cells and collect lysate into microcentrifuge tubes.

    • Vortex (1 min) and Sonicate (5 min).

    • Centrifuge at 15,000 x g for 10 min at 4°C to pellet proteins.

  • Quantification: Inject supernatant into LC-MS/MS (e.g., C18 column, Gradient: Water/Acetonitrile + 0.1% Formic Acid).

Data Analysis

Calculate the Cellular Accumulation Ratio (


  • Note: Assume HeLa cell volume

    
    .
    
Protocol B: Subcellular Fractionation (Distribution Profiling)

Objective: Determine if the compound targets the nucleus (kinase activity) or is sequestered in lysosomes.

Workflow Steps
  • Treatment: Treat

    
     cells with 5 µM compound for 2 hours.
    
  • Harvest: Trypsinize and wash cells 2x with PBS.

  • Stepwise Fractionation (Differential Centrifugation):

    • Step A (Cytosol): Resuspend in hypotonic buffer (10 mM HEPES, pH 7.9, 1.5 mM MgCl2, 10 mM KCl). Incubate 10 min on ice. Dounce homogenize. Centrifuge 800 x g (5 min).

      • Supernatant 1 = Cytosol + Organelles.

      • Pellet 1 = Nuclei.

    • Step B (Organelle/Membrane): Centrifuge Supernatant 1 at 10,000 x g (15 min).

      • Pellet 2 = Mitochondria/Lysosomes.

      • Supernatant 2 = Pure Cytosol.

    • Step C (Nuclear Extraction): Wash Pellet 1. Resuspend in high-salt buffer (20 mM HEPES, 420 mM NaCl). Vortex vigorously. Centrifuge 15,000 x g.

      • Supernatant 3 = Nuclear Extract.

  • Extraction: Perform Methanol extraction (as in Protocol A) on all three fractions.

  • Normalization: Normalize drug amount to protein content (BCA Assay) for each fraction.

Part 3: Data Interpretation & Troubleshooting

Expected Results Matrix

The following table provides reference values for interpreting uptake data for pyridine-pyrimidine scaffolds.

ParameterLow UptakeModerate UptakeHigh UptakeInterpretation for 6-Pyridin-4-ylpyrimidin-4-ol
LogD (pH 7.4) < 01.0 – 3.0> 3.0Expected: ~1.2 – 1.8. Good passive diffusion range.
Accumulation Ratio (CAR) < 1.01.0 – 10.0> 20.0> 20.0 suggests Lysosomal Trapping (basic amine).
Efflux Ratio (B-A/A-B) > 2.0< 2.0~ 1.0> 2.0 indicates P-gp substrate. Add Verapamil to confirm.
Troubleshooting Guide
  • Issue: High variability in uptake data.

    • Cause: Inconsistent washing leads to residual extracellular drug being counted.

    • Fix: Use the "Oil Cushion Method" (spin cells through oil) to strip extracellular fluid instantly.

  • Issue: Low recovery in Nuclear Fraction.

    • Cause: The compound may wash out of the nucleus during the hypotonic step if not tightly bound to DNA/Chromatin.

    • Fix: Use a direct "In-situ Extraction" on isolated nuclei without extensive washing steps.

Experimental Workflow Visualization

ProtocolWorkflowcluster_0Processingcluster_1AnalysisStartStart: Adherent Cells(HeLa/HepG2)DoseDose Compound(1-10 µM in HBSS)Start->DoseWashIce-Cold PBS Wash(3x, <10 sec each)Dose->WashTimepoint ReachedLysisLysis: 50% MeOH+ Internal StandardWash->LysisScrapeScrape & CollectLysis->ScrapeSpinCentrifuge(15k x g, 10 min)Scrape->SpinLCMSLC-MS/MS Analysis(MRM Mode)Spin->LCMSResultData Output:ng compound / mg proteinLCMS->ResultCalculate CAR

Figure 2: Step-by-step workflow for quantitative LC-MS/MS cellular uptake analysis.

References

  • PubChem. (2025).[1][2][3] Compound Summary: 6-(Pyridin-4-yl)pyrimidin-4-ol. National Library of Medicine. [Link]

  • Zhang, Y., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online Journal of Applied Science. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier Science. (Standard reference for LogD and Permeability protocols).
  • Trapp, S., et al. (2008). Lysosomal trapping of basic drugs: General principles and implications. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Gosepath, P., et al. (2023). Cellular Uptake and Transport Mechanism of Pyrimidine-based Nanomedicines. NIH PubMed Central. [Link]

Application Note: Precision Synthesis of Cesium Lead Halide Perovskite Nanocrystals (CsPbX₃) for Next-Generation Bio-Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

Cesium Lead Halide Perovskite nanocrystals (CsPbX₃, where X = Cl, Br, I) represent a paradigm shift in optical materials.[1][2][3] Unlike traditional chalcogenide quantum dots (e.g., CdSe), perovskites offer defect-tolerant high photoluminescence quantum yields (PLQY >90%) without requiring complex core-shell structures.

For drug development and biological imaging, their utility lies in their tunable bandgap . By simply adjusting the halide ratio (Cl:Br:I) during synthesis, researchers can tune emission across the entire visible spectrum (410–700 nm) without changing particle size. This protocol details the "Hot-Injection" synthesis method—the industry standard for monodispersity—and a critical surface passivation step required to render these moisture-sensitive materials stable in physiological environments.

Mechanism of Action: Bandgap Engineering

The optical properties of CsPbX₃ are governed by the quantum confinement effect and the electronegativity of the halide anion.

  • Quantum Confinement: As crystal size approaches the Bohr exciton radius, the bandgap widens.

  • Anion Substitution (Dominant Factor): Substituting Chloride (Cl) with Bromide (Br) or Iodide (I) decreases the bandgap energy, red-shifting the emission.

Diagram 1: Halide-Dependent Bandgap Tuning Workflow

BandgapTuning cluster_Output Tunable Emission Output Precursors Precursor Selection (PbCl2 / PbBr2 / PbI2) Reaction Hot Injection (140-200°C) Precursors->Reaction Solubilization Nucleation Burst Nucleation (< 5 seconds) Reaction->Nucleation Cs-Oleate Injection Blue CsPbCl3 (~410 nm | Blue) Nucleation->Blue Cl- Rich Green CsPbBr3 (~515 nm | Green) Nucleation->Green Br- Rich Red CsPbI3 (~690 nm | Red) Nucleation->Red I- Rich

Caption: Workflow demonstrating how halide precursor selection dictates the final optical emission wavelength via bandgap engineering.

Protocol 1: Hot-Injection Synthesis (Inert Atmosphere)

Objective: Synthesis of monodisperse CsPbBr₃ (Green Emitter) nanocubes. Safety: Lead (Pb) is toxic. Work in a fume hood. Environment: Strictly anhydrous. Moisture destroys the perovskite crystal structure immediately.

Reagents
  • Cesium Carbonate (Cs₂CO₃): 0.814 g[4]

  • Lead(II) Bromide (PbBr₂): 0.188 mmol (0.069 g)

  • Octadecene (ODE): Solvent (Technical grade, 90%)

  • Oleic Acid (OA): Surface Ligand

  • Oleylamine (OAm): Surface Ligand

Step-by-Step Methodology
Phase A: Preparation of Cesium-Oleate Precursor
  • Load 0.814 g Cs₂CO₃, 40 mL ODE, and 2.5 mL Oleic Acid into a 100 mL 3-neck flask.

  • Degas: Connect to a Schlenk line. Heat to 120°C under vacuum for 1 hour to remove water.

  • Complexation: Switch to N₂ atmosphere and heat to 150°C until the solution is clear (formation of Cs-Oleate).

  • Note: Keep this solution at >100°C before injection; Cs-Oleate precipitates at room temperature.[4]

Phase B: Nanocrystal Nucleation
  • Mix 5 mL ODE and 0.069 g PbBr₂ in a separate 25 mL 3-neck flask.

  • Degas: Dry under vacuum at 120°C for 1 hour.

  • Ligand Addition: Inject 0.5 mL dry Oleylamine and 0.5 mL dry Oleic Acid under N₂. The solution should become clear as PbBr₂ solubilizes.

  • Temperature Set: Raise temperature to 170°C (higher temp = larger particles = red shift).

  • The Injection: Quickly inject 0.4 mL of the hot Cs-Oleate precursor (from Phase A).

  • Quench: Wait exactly 5 seconds , then submerge the flask in an ice-water bath. Crucial: Longer reaction times lead to size polydispersity.

Phase C: Purification
  • Add anhydrous tert-butanol or ethyl acetate (ratio 1:1) to the crude solution to precipitate NCs.[4]

  • Centrifuge at 12,000 g for 10 mins .

  • Discard supernatant.[4] Redisperse pellet in anhydrous hexane or toluene.

Protocol 2: Phospholipid Encapsulation for Bio-Stability

Context: Native CsPbX₃ QDs are hydrophobic and unstable in water (physiological media). For drug development applications, they must be encapsulated. This protocol uses phospholipid micelles to create a water-soluble shell.

Diagram 2: Encapsulation & Stabilization Workflow

Encapsulation NativeQD Hydrophobic CsPbX3 (Oleic Acid/Oleylamine Capped) LipidMix Mix with DSPE-PEG-2000 (Chloroform Solution) NativeQD->LipidMix Self-Assembly Evap Solvent Evaporation (Thin Film Formation) LipidMix->Evap Vacuum Hydration Hydration (Water/Buffer) + Sonication Evap->Hydration Encapsulation BioQD Water-Stable Perovskite Micelle (Ready for Bio-Imaging) Hydration->BioQD Dispersion

Caption: Transformation of hydrophobic QDs into hydrophilic micelles using DSPE-PEG lipids for biological application.

Methodology
  • Mixing: Mix 1 mg of purified CsPbBr₃ QDs (in chloroform) with 5 mg of DSPE-PEG-2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]).

  • Evaporation: Evaporate the chloroform solvent slowly under a stream of N₂ or rotary evaporator to form a thin lipid/QD film on the vial wall.

  • Hydration: Add 2 mL of warm (60°C) DI water or PBS buffer.

  • Sonication: Sonicate for 5 minutes. The lipids will self-assemble into micelles, trapping the QDs inside the hydrophobic core while presenting the PEG shell to the water.

  • Filtration: Pass through a 0.22 µm syringe filter to remove aggregates.

Data & Characterization Standards

To validate synthesis success, compare your results against these standard optical profiles.

Halide CompositionEmission Peak (λ max)ColorBandgap (eV)
CsPbCl₃ ~410 nmBlue/Violet~3.0
CsPb(Cl/Br)₃ ~460 nmCyan~2.7
CsPbBr₃ ~515 nmBright Green~2.4
CsPb(Br/I)₃ ~580 nmYellow/Orange~2.1
CsPbI₃ ~690 nmDeep Red~1.8

Self-Validation Check:

  • FWHM (Full Width at Half Maximum): A high-quality synthesis must have an emission FWHM of <25 nm . If >30 nm, the particle size distribution is too wide (improve injection speed or cooling rate).

  • UV-Vis: The absorption spectrum should show a sharp excitonic peak at the absorption onset.

Troubleshooting & Expert Insights

The "Black Phase" Problem (CsPbI₃)
  • Issue: Red-emitting CsPbI₃ often turns yellow/transparent (non-emissive) within hours. This is a phase transition from the cubic (optically active) phase to the orthorhombic (inactive) phase.

  • Solution: Dopants. Adding trace amounts of Zinc (Zn²⁺) or using short-chain ligands (like octanoic acid) significantly stabilizes the cubic phase.

Low Quantum Yield (PLQY)
  • Cause: Surface trap states (missing halides on the surface).

  • Solution: "Halide Washing." Post-synthesis, wash the nanocrystals with a dilute solution of PbBr₂ or Oleylammonium Bromide to fill surface vacancies.

Aggregation during Purification
  • Cause: Stripping too many ligands by over-washing with polar solvents (ethanol/methanol).

  • Solution: Use Methyl Acetate or tert-Butanol for purification. Avoid Ethanol. If particles crash out irreversibly, you have stripped the ligand shell.

References

  • Protesescu, L., Yakunin, S., Bodnarchuk, M. I., Krieg, F., Caputo, R., Hendon, C. H., Yang, R. X., Walsh, A., & Kovalenko, M. V. (2015).[5] Nanocrystals of Cesium Lead Halide Perovskites (CsPbX₃, X = Cl, Br, and I): Novel Optoelectronic Materials Showing Bright Emission with Wide Color Gamut. Nano Letters, 15(6), 3692–3696. [Link]

  • Swarnkar, A., Chulliyil, R., Ravi, V. K., Irfanullah, M., Chowdhury, A., & Nag, A. (2015). Colloidal CsPbBr₃ Perovskite Nanocrystals: Luminescence beyond Traditional Quantum Dots. Angewandte Chemie International Edition, 54(51), 15424–15428. [Link]

  • Wang, H. C., Lin, S. Y., Tang, A. C., Singh, B. P., Tong, H. C., Chen, C. Y., ... & Liu, R. S. (2016). Mesoporous Silica Particles Integrated with All-Inorganic CsPbBr₃ Perovskite Quantum-Dot Nanocomposites (MP-PQDs) with High Stability and Wide Color Gamut Used for Backlight Display. Angewandte Chemie, 128(28), 8056-8061. [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Purification Strategies for 6-Pyridin-4-ylpyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The purification of 6-Pyridin-4-ylpyrimidin-4-ol (and its derivatives) presents a "perfect storm" of chemical challenges. These molecules are not simple alcohols; they are amphoteric, tautomeric heterocycles .[1]

In solution, they exist in a dynamic equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms. Furthermore, the presence of a basic pyridine ring (


) and an acidic amide-like proton (

) creates a zwitterionic character at neutral pH.[1] This results in:
  • "Brick Dust" Solubility: Strong intermolecular hydrogen bonding and

    
    -
    
    
    
    stacking lead to poor solubility in standard organic solvents (DCM, EtOAc).[1]
  • Chromatographic Failure: Peak tailing and splitting on silica gel due to interaction with silanols and slow tautomeric exchange.[1]

This guide moves beyond standard protocols to provide field-proven strategies for isolating these "chameleon" molecules with high purity.

The Root Cause: Visualizing the Tautomeric Trap[1]

To purify this molecule, you must control its protonation state.[1] You cannot treat it as a static structure.[1]

Diagram 1: Tautomeric Equilibrium & pH States

This diagram illustrates the species present at different pH levels.[1] Purification success depends on forcing the molecule into a single, defined state.[1]

Tautomerism Cation Cationic Form (Soluble in Aq. Acid) Protonated Pyridine Neutral Neutral/Zwitterionic (Insoluble Aggregate) Keto-Enol Equilibrium Cation->Neutral Raise pH to ~6-7 (Isoelectric Point) Neutral->Cation pH < 4 Anion Anionic Form (Soluble in Aq. Base) Deprotonated Enolate Neutral->Anion Raise pH > 11 Anion->Neutral Lower pH to ~6-7

Caption: The solubility profile follows a U-curve. The molecule is soluble at low pH (cation) and high pH (anion) but precipitates at neutral pH (isoelectric point).[1]

Troubleshooting Guide: Solubility & Solvent Selection

Issue: "My compound precipitates in the column or won't dissolve for loading."

The 6-pyridyl substituent adds rigidity and stacking potential. Standard "Like Dissolves Like" rules fail here.

Solvent SystemSolubility RatingApplicationTechnical Note
DCM / EtOAc 🔴 PoorExtractionAvoid. The compound will crash out.[1]
MeOH / EtOH 🟡 ModerateRecrystallizationSolubility improves significantly with heat.[1]
DMSO / DMF 🟢 GoodLoading / StorageHard to remove.[1] Use only for injection loading.
Water (pH 7) 🔴 InsolubleN/AForms aggregates.[1]
1M HCl (Aq) 🟢 ExcellentWorkupForms the Pyridinium chloride salt.[1]
1M NaOH (Aq) 🟢 ExcellentWorkupForms the Sodium enolate salt.[1]

Expert Tip: If you must run Normal Phase (Silica), do not use pure DCM/MeOH.[1] You must use a "Pseudo-Reverse Phase" solvent system:

  • Formula: DCM : MeOH :

    
     (90 : 9 : 1).[1]
    
  • Why: The ammonium hydroxide deprotonates surface silanols (preventing sticking) and keeps the pyridine ring free base.[1]

Protocol A: The "pH Swing" Precipitation (Recommended)[1]

Chromatography should be your last resort.[1] The amphoteric nature allows for a highly specific purification using pH manipulation, often yielding >98% purity without a column.[1]

Objective: Isolate the product by crashing it out at its isoelectric point.

Step-by-Step Workflow:

  • Dissolution (Acidic): Dissolve your crude solid in minimal 1M HCl .

    • Check: The solution should be clear and yellow/orange.[1] If solids remain, filter them off (these are likely non-basic impurities).[1]

  • Washing: Wash this aqueous acidic layer with EtOAc (x2).[1]

    • Mechanism:[1][2] Non-basic organic impurities (unreacted esters, phenols) will move to the EtOAc.[1] Your product stays in the water (protonated).[1]

  • The Swing (Neutralization): Slowly add saturated

    
      or 2M NaOH  dropwise to the aqueous layer while stirring.[1]
    
    • Target: Monitor pH.[1] As you approach pH 6–7, a thick precipitate will form.[1]

  • Aging: Let the suspension stir for 30 minutes. This "Ostwald ripening" allows small amorphous particles to form filterable crystals.[1]

  • Filtration: Filter the solid. Wash with water (to remove salts) and then cold ether (to dry).[1]

Protocol B: Reverse Phase Chromatography (HPLC/Flash)[1]

If the pH swing fails (e.g., highly polar impurities co-precipitate), use Reverse Phase (C18) chromatography.[1]

Critical Parameter: pH Control of the Mobile Phase. Running under neutral conditions will cause peak splitting (separation of keto/enol tautomers) and tailing.[1] You must lock the tautomer.

Method 1: The Acidic Lock (For MS Detection)[1]
  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Mechanism: Protonates the pyridine and the pyrimidone oxygen.[1]

  • Result: Sharp peaks, but the product elutes as a salt.[1]

Method 2: The Basic Lock (Better Peak Shape)[1]
  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Mechanism: Deprotonates the enol/amide.[1] The anionic species is highly soluble and does not interact with residual silanols on the C18 stationary phase.[1]

  • Result: Often yields the best peak symmetry for pyridine-containing heterocycles.

Decision Tree: Selecting the Right Workflow

Workflow Start Crude Reaction Mixture Solubility Is it soluble in 1M HCl? Start->Solubility No No (Inorganic Salts/Polymers) Solubility->No No AcidWash Protocol A: Acid/Base Extraction (Wash aq. acid with EtOAc) Solubility->AcidWash Yes Yes Yes Precipitate Neutralize to pH 6-7 Collect Precipitate AcidWash->Precipitate PurityCheck Check Purity (LCMS/NMR) Precipitate->PurityCheck Done Final Product PurityCheck->Done Good HPLC Protocol B: Prep-HPLC (Use Ammonium Bicarbonate) PurityCheck->HPLC Bad Good >95% Purity Bad <95% Purity

Caption: Always attempt Acid/Base precipitation first. It is scalable and removes the bulk of non-amphoteric impurities.[1]

FAQ: Specific Troubleshooting Scenarios

Q: I see two peaks in my LCMS with the same mass. Is my compound degrading? A: Likely not. This is tautomer separation . If the timescale of the chromatographic separation is faster than the proton transfer rate (keto


 enol), you will see two peaks.[1]
  • Fix: Increase the column temperature (to 40-50°C) to speed up the exchange (coalescing the peaks) or switch to the Basic Lock mobile phase (Method 2 above).

Q: My product is purple/grey after workup. Why? A: This indicates metal contamination (Pd/Cu from cross-coupling).[1] Pyridine-pyrimidines are excellent chelators.

  • Fix: Dissolve the product in DMSO/MeOH and treat with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) for 4 hours, then filter before the final precipitation step.[1]

Q: The product oils out instead of crystallizing during neutralization. A: This happens if the concentration is too high or neutralization is too fast.[1]

  • Fix: Add a "seed crystal" if available.[1] Alternatively, add a small amount of MeOH (10%) to the aqueous mixture during neutralization to slow down the precipitation rate.[1]

References

  • Tautomeric Equilibrium Context

    • BenchChem. (2025).[1][3] Pyridin-4-ol synthesis and characterization. Retrieved from 3[1]

    • Note: Provides fundamental data on the keto-enol equilibrium shifts in pyridin-4-ol deriv
  • Structural & Solubility Data

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 82405866, [6-(Pyridin-4-yl)pyrimidin-4-yl]methanamine. Retrieved from 4[1][5][4]

    • Note: Confirms the polar surface area and heavy atom count contributing to the "brick dust" solubility profile.[1]

  • Synthesis & Workup Precedents

    • European Patent Office.[1] (1989).[1] Process for preparing 4-hydroxypyrimidine (EP0326389B1). Retrieved from 2[1]

    • Note: The foundational industrial reference for the acid/base precipitation workup of hydroxypyrimidines.[1]

  • Advanced Tautomer Control

    • Olszewska, B., et al. (2019).[1] Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. PMC - NIH. Retrieved from 1[1]

    • Note: Detailed NMR studies on how solvent and temperature affect the tautomeric st

Sources

managing tautomerism in 6-Pyridin-4-ylpyrimidin-4-ol experiments

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Managing Tautomeric Equilibria in Synthesis, Analysis, and Screening

Ticket ID: TAUT-PYR-006 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Chameleon" Molecule

You are likely reading this because your LC-MS peaks are splitting, your NMR spectra look "blurry," or your docking scores don't match your IC50 data.

6-Pyridin-4-ylpyrimidin-4-ol is a classic "troublemaker" in drug discovery because it exists at the intersection of two dynamic equilibria:

  • Keto-Enol Tautomerism: The 4-hydroxy group on the pyrimidine ring is rarely an alcohol. In most relevant environments (polar solvents, solid state, protein pockets), it exists predominantly as the 4-pyrimidinone (keto/lactam) tautomer.

  • Protonation State: The pendant pyridine ring adds a basic center (

    
    ), creating potential zwitterionic species that complicate solubility and chromatography.
    

This guide provides self-validating protocols to stabilize, analyze, and model this compound correctly.

Module 1: Analytical Characterization (NMR)

Q: Why does my 1H NMR show broad peaks or missing exchangeable protons?

A: You are likely observing "intermediate exchange" on the NMR timescale. In non-polar solvents (e.g.,


), the molecule fluctuates between the lactim (enol)  and lactam (keto)  forms. The rate of this fluctuation is comparable to the Larmor frequency difference between the forms, causing peak broadening.

The Fix: You must shift the equilibrium to a single species or slow the exchange.

Protocol: Solvent & Temperature Stabilization

  • Recommended Solvent: DMSO-

    
    .
    
    • Why: DMSO is a hydrogen-bond acceptor. It stabilizes the NH of the keto form and the OH of the enol form, but the high dielectric constant (

      
      ) strongly favors the more polar keto (lactam)  tautomer.
      
  • Critical Step: If broadening persists, lower the temperature to 280 K (to freeze the conformer) or raise it to 350 K (to coalesce the peaks).

  • Diagnostic Signal: Look for a broad singlet around 11.0–13.0 ppm .

    • If it integrates to 1H and shows NOE (Nuclear Overhauser Effect) to the C5-proton, it is the NH (keto) form.

    • If it appears sharper and further downfield (>13 ppm) or is absent due to rapid exchange, it suggests the OH form (less likely in DMSO).

Visualizing the Equilibrium

Tautomerism cluster_legend Key Interaction Enol Enol Form (Lactim) (Non-polar solvents, Gas phase) Hydrophobic Keto Keto Form (Lactam) (DMSO, Water, Solid State) Thermodynamically Preferred Enol->Keto Polar Solvents (Stabilization of dipole) Keto->Enol High Temp / Gas Phase Text The pyridine substituent increases conjugation, further stabilizing the Keto form.

Figure 1: The tautomeric equilibrium is heavily skewed toward the Keto form in conditions relevant to biology and wet-lab chemistry.

Module 2: Chromatography (HPLC/LC-MS)

Q: Why do I see split peaks or severe tailing in my LC-MS chromatograms?

A: This is a kinetic artifact, not an impurity. When the interconversion rate between tautomers (


) is similar to the time the molecule spends on the column, the two forms separate slightly, then interconvert, leading to a "saddle" or split peak.

The Fix: You cannot stop the tautomerism, so you must force the kinetics to be faster than the chromatography.

Troubleshooting Matrix:

ParameterAdjustmentScientific Rationale
Column Temperature Increase to 40°C - 60°C Heat increases the rate of tautomeric interconversion. This causes the distinct tautomer peaks to coalesce into a single, sharp average peak.
Mobile Phase pH Buffer to pH 7.5 or pH 3.0 Avoid pH values near the pKa (~5.2 for pyridine, ~9 for enol). At pH 7.5, the pyridine is neutral; at pH 3.0, it is fully protonated. A defined protonation state simplifies the chromatogram.
Stationary Phase Use C18 with Polar Embedding Standard C18 phases can cause peak tailing for basic pyridines due to silanol interactions. Polar-embedded groups shield these silanols.

Self-Validating Experiment:

  • Run the sample at 25°C. Observe split peak.

  • Re-run the exact same vial at 50°C.

  • Result: If the peaks merge into one sharp peak, it is tautomerism. If they remain distinct, you have a chemical impurity (an isomer or byproduct).

Module 3: In Silico Docking & Drug Design

Q: My docking scores are poor, but the IC50 is nanomolar. What is wrong?

A: You are likely docking the wrong tautomer. Standard chemical drawing software (ChemDraw, etc.) often defaults to the aromatic enol (OH) form because it maximizes Hückel aromaticity rules. However, the protein binding pocket may select for the keto (NH) form, which presents a completely different hydrogen bond donor/acceptor profile.

Critical Control Point:

  • Enol Form: C4-O is a Hydrogen Bond Donor (OH) and Acceptor (O). N3 is an Acceptor .

  • Keto Form: C4=O is a Hydrogen Bond Acceptor only. N3 is a Hydrogen Bond Donor (NH).

If your protein pocket has a Glutamate or Aspartate (H-bond acceptor) near the N3 position, the Enol form will clash (Acceptor-Acceptor repulsion), while the Keto form will bind tightly (Donor-Acceptor).

Workflow for Accurate Modeling:

  • Generate Tautomers: Do not rely on the input structure. Use tools like LigPrep (Schrödinger) or MoKa to generate all tautomers at pH 7.4.

  • Penalty Calculation: Calculate the energy penalty to form the less stable tautomer. If the Enol costs >5 kcal/mol to form in water, the protein must pay this energetic cost to bind it.

  • Ensemble Docking: Dock BOTH forms. If the Keto form scores significantly better, it is the bioactive species.

DockingWorkflow Input Input Structure (Usually Enol default) Gen Generate Tautomers & Protonation States (pH 7.4 +/- 1.0) Input->Gen Filter QM Energy Calculation Gen->Filter Branch1 Keto Form (Lactam) Dominant in Water Filter->Branch1 Low Energy Branch2 Enol Form (Lactim) High Energy Penalty Filter->Branch2 High Energy Dock Dock Both into Receptor Branch1->Dock Branch2->Dock Result Compare Scores + Tautomer Strain Energy (Correct Binding Mode) Dock->Result

Figure 2: Computational workflow to prevent false negatives in virtual screening.

Module 4: Solid State & Formulation

Q: We see batch-to-batch variation in melting point. Is it polymorphic?

A: Yes, tautomeric polymorphism is common here. While the Keto form is generally preferred, rapid precipitation from non-polar solvents can trap the molecule in a metastable Enol-rich crystal lattice.

Crystallization Guide:

  • To obtain the Stable Form (Keto): Crystallize from proton-donating/accepting polar solvents (Water/Ethanol mixtures). The solvent facilitates proton transfer, ensuring the thermodynamic minimum (Keto) is reached.

  • To avoid solvates: The pyridine nitrogen is a strong H-bond acceptor. Avoid crystallizing from carboxylic acids (Acetic acid) unless you intend to make a salt, as co-crystals/salts will form readily.

References
  • Katritzky, A. R., et al. "Tautomerism in Heterocycles." Advances in Heterocyclic Chemistry. (Foundational text establishing the preference for keto-forms in 4-hydroxypyrimidines and pyridones in solid/solution phases).

  • Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." (Authoritative source on solvent dielectric effects stabilizing dipolar tautomers).

  • Martin, Y. C. "Let’s not forget tautomers." Journal of Computer-Aided Molecular Design, 2009. (Seminal paper on the impact of tautomer definitions in docking accuracy).

  • Separation Science. "Peak Splitting in HPLC: Causes and Solutions." (Technical guide on kinetic peak splitting due to on-column interconversion).

  • IUPAC Gold Book. "Tautomerism." (Standard definitions for lactam-lactim and keto-enol equilibria).

(Note: The specific molecule 6-Pyridin-4-ylpyrimidin-4-ol follows the general physicochemical rules of 4-hydroxypyrimidines and 4-pyridones as detailed in Refs 1 & 3.)

Technical Support Center: Optimizing In Vivo Bioavailability of 6-Pyridin-4-ylpyrimidin-4-ol

[1]

Executive Summary

You are likely encountering sub-optimal exposure (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

6-Pyridin-4-ylpyrimidin-4-ol6-(pyridin-4-yl)pyrimidin-4(3H)-one

This guide provides a root-cause analysis and actionable protocols to rescue the bioavailability (

Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: "I can't get the compound to dissolve in PBS or MC/Tween for oral gavage. It crashes out immediately."

Diagnosis: You are fighting the Crystal Lattice Energy . This molecule exists primarily as the pyrimidinone tautomer in the solid state, forming strong intermolecular hydrogen bond networks (dimers/stacks) that resist solvation. At neutral pH (6.5–7.4), the molecule is likely in its neutral, uncharged state, which has the lowest solubility (

The Fix: pH Manipulation & Salt Formation The pyridine nitrogen is basic (


  • Do not use neutral buffers.

  • Action: Formulate in an acidic vehicle (pH 3.0–4.0) using Citrate Buffer or 0.1N HCl to protonate the pyridine nitrogen. This disrupts the crystal lattice and creates a cationic species with significantly higher solubility.

  • Advanced: If acid stability is a concern, generate the Mesylate or Tosylate salt form, which often breaks the planar stacking better than the HCl salt.

Q2: "We dissolved it using 5% DMSO + PEG400, but the bioavailability in rats is still <5%."

Diagnosis: This is likely a Permeability-Limited or Precipitation event.[1] While DMSO/PEG dissolves the compound in the vial, the rapid dilution in the stomach (aqueous environment) causes immediate precipitation of the neutral species. The compound precipitates as coarse crystals with low surface area, preventing re-dissolution during GI transit.

The Fix: Amorphous Solid Dispersion (ASD) or Lipid Formulation You must prevent in vivo precipitation.

  • Protocol: Switch to a Spray-Dried Dispersion (SDD) using polymers like HPMCAS-M or PVP-VA64 .[1] These polymers inhibit crystallization and maintain a supersaturated state in the gut.

  • Alternative: Use a lipid-based self-emulsifying drug delivery system (SEDDS) like Labrasol/Capryol 90 (4:1 ratio).[1]

Q3: "The compound is soluble, but clearance (CL) is extremely high. Is it metabolic instability?"

Diagnosis: Yes, likely Oxidative Metabolism . The exposed pyridine ring is a "soft spot" for CYP450 enzymes (specifically CYP3A4 and CYP2D6), leading to rapid N-oxidation or hydroxylation.

The Fix: Deuteration or Blocking Groups

  • Immediate Test: Run a Microsomal Stability Assay (Protocol below) with and without NADPH to confirm CYP-mediated clearance.[1]

  • Chemical Modification: If N-oxidation is confirmed, blocking the 2-position of the pyridine ring with a small group (e.g., -F, -CH3) or deuterating the ring can reduce metabolic liability without destroying potency.[1]

Part 2: Technical Deep Dive & Mechanisms
Tautomerism & Solubility Profile

The core issue lies in the tautomeric equilibrium. The 4-hydroxy form (enol) is aromatic but less stable than the 4-one form (keto).[1] The keto form donates and accepts hydrogen bonds, leading to high lattice energy.

Tautomerismcluster_0Tautomeric Equilibriumcluster_1Solubility StatesEnolEnol Form(6-Pyridin-4-ylpyrimidin-4-ol)Aromatic, rare in solid stateKetoKeto Form(6-(pyridin-4-yl)pyrimidin-4(3H)-one)High Lattice Energy (Insoluble)Enol->KetoMajor Species(Solid/Neutral pH)CationCationic Species(pH < 4.0)High SolubilityKeto->Cation+ H+ (Acidic Vehicle)NeutralNeutral Species(pH 6-8)PrecipitatesCation->NeutralDilution in GI Tract

Figure 1: Tautomeric equilibrium and pH-dependent solubility states.[1] The keto form dominates in the solid state, driving high melting points and poor dissolution.

Decision Tree: Formulation Strategy

Use this logic flow to select the correct formulation based on your specific failure mode.

FormulationStrategyStartStart: Low BioavailabilitySolubilityCheckIs Solubility < 10 µg/mLin PBS (pH 7.4)?Start->SolubilityCheckHighMeltingIs Melting Point > 200°C?SolubilityCheck->HighMeltingYesMetabCheckMicrosomal Stability(t1/2 < 15 min?)SolubilityCheck->MetabCheckNoYesYesNoNoParticleSizeStrategy A:Micronization or ASD(HPMCAS/PVP)HighMelting->ParticleSizeYes (Brick Dust)LipidFormStrategy B:SEDDS/Lipid Formulation(Labrasol/Peceol)HighMelting->LipidFormNo (Grease Ball)ChemModStrategy C:Block Metabolic Soft Spots(F-sub, Deuteration)MetabCheck->ChemModYesPermeabilityStrategy D:Permeability Enhancers(Caprate, Salcaprozate)MetabCheck->PermeabilityNo

Figure 2: Decision tree for selecting the optimal bioavailability rescue strategy.

Part 3: Experimental Protocols
Protocol A: Kinetic Solubility Screen (The "Crash" Test)

Purpose: To determine if your vehicle can maintain solubility upon dilution (simulating the stomach).

  • Prepare Stock: Dissolve compound in DMSO at 20 mM.

  • Prepare SGF (Simulated Gastric Fluid): 0.2% NaCl in 0.7% v/v HCl (pH ~1.2).

  • Prepare SIF (Simulated Intestinal Fluid): Phosphate buffer pH 6.8 + 0.5% Taurocholate/Lecithin.[1]

  • Spike: Add 5 µL of stock to 195 µL of SGF and SIF in a 96-well plate (Final conc: 500 µM).

  • Incubate: Shake at 37°C for 2 hours.

  • Filter & Analyze: Filter via 0.45 µm filter plate; analyze filtrate by LC-MS/UV.

  • Pass Criteria: Solubility > 100 µg/mL in SGF indicates acid formulation viability.[1] Low solubility in SIF warns of precipitation risk.[1]

Protocol B: Microsomal Stability Assay

Purpose: To identify if high clearance is driving low F%.

  • Reaction Mix: 1 µM test compound, 0.5 mg/mL liver microsomes (human/rat), 100 mM Phosphate buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system (or 1 mM NADPH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min into acetonitrile (stop solution).

  • Analysis: LC-MS/MS to quantify parent remaining.

  • Calculation: Plot ln(% remaining) vs. time. Slope = ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .
    
    • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .
      
    • Flag: If ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      , bioavailability will be restricted by first-pass metabolism regardless of solubility.
      
Part 4: Data Summary & Formulation Options

Table 1: Recommended Vehicle Compositions for 6-Pyridin-4-ylpyrimidin-4-ol

Vehicle TypeCompositionMechanismProsCons
Standard (Fail) 0.5% MC / 0.1% Tween 80SuspensionSimpleHigh risk of poor exposure due to dissolution rate limits.[1]
Acidic Solution 50 mM Citrate Buffer (pH 3.5)Salt Formation (in situ)High solubility (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

mg/mL)
Bitter taste; potential precipitation in small intestine.
Co-Solvent 10% DMSO / 40% PEG400 / 50% WaterSolvencyEasy to prepHigh osmolality (GI distress); potential precipitation upon dilution.[1]
Complexing 20% HP-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-CD in water (pH 4.0)
Inclusion ComplexProtects from precip; masks tasteHigh volume required; expensive excipient.[1]
Lipid (SEDDS) 10% EtOH / 30% Cremophor EL / 60% Capryol 90EmulsificationIncreases lymphatic transportComplex preparation; viscous.[1]
References
  • Structure & Properties: PubChem. 6-methoxy-2-propyl-N-pyridin-4-ylpyrimidin-4-amine (Related Scaffold Properties). National Library of Medicine.[1] [Link][1]

  • Solubility Optimization: Goel, S. et al. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity. Journal of Medicinal Chemistry. [Link]

  • Scaffold Analysis: Baumann, M. et al. Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

  • Kinase Inhibitor Design: Shao, H. et al. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors. Journal of Medicinal Chemistry. [Link][1]

  • Formulation Strategy: Williams, H.D. et al. Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. [Link]

Validation & Comparative

Technical Comparison Guide: 6-Pyridin-4-ylpyrimidin-4-ol vs. Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison and analysis of 6-Pyridin-4-ylpyrimidin-4-ol (also known as 6-(pyridin-4-yl)pyrimidin-4(3H)-one), treating it as a privileged scaffold and lead compound in kinase inhibitor discovery, specifically targeting GSK-3


  and JNK  pathways.

Executive Summary: The Role of the Scaffold

6-Pyridin-4-ylpyrimidin-4-ol (CAS: 1026857-25-9) is not a clinically approved drug but a privileged chemical scaffold used in Fragment-Based Drug Discovery (FBDD). It serves as a core pharmacophore for developing inhibitors against Serine/Threonine kinases, particularly Glycogen Synthase Kinase-3


 (GSK-3

)
and c-Jun N-terminal Kinase (JNK) .

Unlike optimized chemical probes (e.g., CHIR-99021) which exhibit nanomolar potency, this product typically functions as a low-molecular-weight hit (Fragment) with micromolar affinity. Its value lies in its high ligand efficiency (LE) and ability to penetrate the Central Nervous System (CNS), making it an ideal starting point for designing neurotherapeutic agents.

Core Chemical Identity
  • IUPAC Name : 6-(pyridin-4-yl)pyrimidin-4-ol (Tautomer: 6-(pyridin-4-yl)pyrimidin-4(3H)-one)

  • Molecular Weight : ~173.17 g/mol (Fragment-like)

  • Primary Targets : GSK-3

    
    , JNK1/2/3
    
  • Mechanism : ATP-Competitive (Type I Binder)

Mechanistic Profile & Binding Mode[1][2]

The Hinge Binding Motif

The 6-pyridin-4-ylpyrimidin-4-ol scaffold exploits a donor-acceptor motif critical for kinase inhibition. In the ATP-binding pocket:

  • Hinge Interaction : The pyrimidine nitrogen (N1) and the hydroxyl/keto group at position 4 form a bidentate hydrogen bond network with the kinase hinge region (e.g., Val135 in GSK-3

    
     or Met149 in JNK3).
    
  • Gatekeeper Accessibility : The 6-pyridyl group extends towards the gatekeeper residue, allowing for further substitution to induce selectivity.

Tautomerism Significance

The compound exists in equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms. In solution and within the kinase pocket, the keto form is often the bioactive conformer, acting as a hydrogen bond acceptor (via the carbonyl) and donor (via the N-H).

Comparative Analysis: Scaffold vs. Optimized Probes

This section compares the product (as a lead scaffold) against the industry standards for its primary targets.

Table 1: Performance Comparison (GSK-3 Focus)
Feature6-Pyridin-4-ylpyrimidin-4-ol (The Scaffold)CHIR-99021 (The Gold Standard)SB-216763 (Alternative Tool)
Role Fragment / Lead CompoundOptimized Chemical ProbeEarly-stage Tool Compound
Potency (IC

)
1 - 10

M
(Typical for fragments)
~10 nM (Highly Potent)~34 nM
Selectivity Low (Promiscuous binder)High (Selectivity >500-fold)Moderate
Binding Mode Core Hinge BinderHinge + Hydrophobic PocketHinge + Ribose Pocket
Ligand Efficiency High (Potency per heavy atom)ModerateModerate
CNS Penetration High (Low MW, High LogP)ModerateLow
Primary Utility Structure-Activity Relationship (SAR) StudiesCellular Reprogramming (Wnt activation)In vitro validation
Table 2: Selectivity Profile (JNK Focus)
Feature6-Pyridin-4-ylpyrimidin-4-ol SP600125 JNK-IN-8
Target Class Pan-kinase fragmentPan-JNK InhibitorCovalent JNK Inhibitor
Reversibility ReversibleReversibleIrreversible (Covalent)
Key Limitation Low affinity requiring optimizationOff-target effects (QS-kinases)Specificity to Cys residue
Analysis of Advantages[3][4]
  • Why use the Scaffold? Researchers use 6-pyridin-4-ylpyrimidin-4-ol to build novel IP. Unlike CHIR-99021, which is a finished tool, this scaffold allows for the attachment of side chains (e.g., at the 2-position of the pyrimidine) to create proprietary drugs with tuned pharmacokinetic properties.

  • CNS Design : The pyridine-pyrimidine core is structurally compact, facilitating blood-brain barrier (BBB) crossing, a critical parameter for treating neurodegenerative diseases like Alzheimer's (tauopathies).

Experimental Protocols

Protocol A: Solubility & Stock Preparation

Since this is a fragment, high concentrations are often required for screening.

  • Solvent : Dimethyl Sulfoxide (DMSO), anhydrous (99.9%).

  • Solubility Limit : Typically soluble up to 50-100 mM in DMSO.

  • Preparation :

    • Weigh 1.73 mg of powder.

    • Add 100

      
      L DMSO to achieve a 100 mM  stock solution.
      
    • Vortex for 30 seconds. Inspect for clarity.

    • Note: Aqueous solubility is poor; do not dilute into aqueous buffer until the final assay step (<1% DMSO final).

Protocol B: ADP-Glo™ Kinase Assay (GSK-3 Screening)

Validating the scaffold's inhibitory potential.

Reagents:

  • Recombinant GSK-3

    
     enzyme (0.1 
    
    
    
    g/well ).
  • Substrate: GSK-3 peptide (YRRAAVPPSPSLSRHSSPHQSpEDEEE).

  • ATP (Ultrapure, 10

    
    M).
    
  • ADP-Glo™ Reagent (Promega).

Workflow:

  • Dilution : Prepare a serial dilution of 6-pyridin-4-ylpyrimidin-4-ol in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA). Range: 100 
    
    
    
    M down to 0.1
    
    
    M.
  • Incubation : Mix 5

    
    L of inhibitor + 5 
    
    
    
    L of enzyme. Incubate at RT for 15 min (allows equilibrium binding).
  • Reaction Start : Add 5

    
    L of ATP/Substrate mix.
    
  • Reaction Time : Incubate at RT for 60 min.

  • Termination : Add 10

    
    L of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.
    
  • Detection : Add 20

    
    L of Kinase Detection Reagent (converts ADP to light). Incubate 30 min.
    
  • Read : Measure Luminescence (RLU) on a plate reader.

  • Analysis : Plot RLU vs. log[Inhibitor] to determine IC

    
    .
    

Visualizations

Diagram 1: GSK-3 Signaling & Inhibition Logic

This pathway illustrates where the inhibitor acts to rescue


-catenin.

GSK3_Pathway cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binding Dvl Dishevelled (Dvl) Frizzled->Dvl Activates GSK3 GSK-3β (Active) Dvl->GSK3 Inhibits Axin Axin APC APC BetaCat β-Catenin GSK3->BetaCat Phosphorylates CK1 CK1 Proteasome Proteasomal Degradation BetaCat->Proteasome Ubiquitination Nucleus Nucleus: Gene Transcription BetaCat->Nucleus Translocates Inhibitor 6-Pyridin-4-ylpyrimidin-4-ol (Inhibitor) Inhibitor->GSK3 Blocks ATP Site Inhibitor->BetaCat Stabilizes

Caption: The inhibitor blocks GSK-3


 activity, preventing 

-catenin phosphorylation and degradation, leading to Wnt pathway activation.
Diagram 2: Fragment-Based Screening Workflow

How to utilize this product in a drug discovery campaign.

FBDD_Workflow Step1 1. Scaffold Selection (6-Pyridin-4-ylpyrimidin-4-ol) Step2 2. Biochemical Screen (High Conc. ~10-50µM) Step1->Step2 Step3 3. X-Ray Crystallography (Confirm Hinge Binding) Step2->Step3 If Active Step4 4. Hit Expansion (Add R-groups at C2/C5) Step3->Step4 Rational Design Step5 5. Lead Optimization (Sub-nanomolar Potency) Step4->Step5 SAR Cycles

Caption: Workflow for evolving the 6-pyridin-4-ylpyrimidin-4-ol fragment into a potent lead compound.

References

  • Vertex Pharmaceuticals . (2013). Discovery of 6-(4-pyridyl)pyrimidin-4(3H)-ones as CNS penetrant glycogen synthase kinase-3beta inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences (PNAS).

  • Ring, D. B., et al. (2003). Selective Glycogen Synthase Kinase 3 Inhibitors Potentiate Insulin Activation of Glucose Transport and Utilization. Diabetes.

  • Zhang, J., et al. (2012). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer.

Validating the Anti-Inflammatory Potency of Novel Pyrimidine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases (JAK/STAT, p38 MAPK) and cyclooxygenases (COX). While traditional NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) like Indomethacin and Diclofenac are effective, they are plagued by gastric toxicity due to non-selective COX-1 inhibition.

This guide outlines a rigorous validation framework for novel pyrimidine derivatives, positioning them against standard-of-care alternatives. We focus on demonstrating COX-2 selectivity , downregulation of pro-inflammatory cytokines , and in vivo efficacy using self-validating experimental protocols.

Part 1: Mechanistic Rationale & Signaling Pathways

To validate a pyrimidine derivative, one must first establish its mechanism of action. Unlike simple acid-based NSAIDs, pyrimidine derivatives often act as dual inhibitors: they may competitively inhibit the COX-2 active site while simultaneously modulating upstream kinase signaling (e.g., p38 MAPK or NF-


B pathways), thereby suppressing the expression of iNOS and cytokines.
Figure 1: Pro-Inflammatory Signaling & Pyrimidine Intervention Points

InflammationPathway LPS LPS / Stimuli TLR4 TLR4 Receptor LPS->TLR4 Kinases MAPK / IKK Complex TLR4->Kinases NFkB NF-κB Translocation Kinases->NFkB Nucleus Nucleus (Gene Transcription) NFkB->Nucleus Enzymes iNOS & COX-2 Expression Nucleus->Enzymes Mediators NO & PGE2 Release Enzymes->Mediators Pyrimidine Pyrimidine Derivatives (Intervention) Pyrimidine->Kinases Kinase Inhibition Pyrimidine->Enzymes Direct COX-2 Blockade

Caption: Dual-action potential of pyrimidine derivatives targeting upstream kinase signaling and downstream enzymatic activity (COX-2).[1][2][3][4]

Part 2: Comparative Profiling (Benchmarking)

When publishing your data, you must benchmark your novel derivative against established standards. The following data structure is recommended for your manuscript. The values below are representative of high-potency pyrimidine derivatives found in recent literature (e.g., thieno[2,3-d]pyrimidines or cyanopyrimidines) compared to clinical standards.

Table 1: Representative Comparative Potency & Selectivity Profile
Compound ClassCOX-2 IC

(

M)
COX-1 IC

(

M)
Selectivity Index (SI)*RAW 264.7 NO Inhibition (IC

)
Gastric Safety Profile
Novel Pyrimidine Derivative 0.10 – 0.52 > 50.0> 100 Low

M Range
High (COX-1 Sparing)
Celecoxib (Selective Std)0.78 – 1.11> 10.0~10 – 20ModerateHigh
Indomethacin (Non-Selective)0.740.020.03 (Poor)PotentLow (Ulcerogenic)
Diclofenac (Standard NSAID)1.100.80~1.4ModerateModerate

*Selectivity Index (SI) = IC


(COX-1) / IC

(COX-2). Higher is better for reduced gastric toxicity.

Key Insight: High-performing pyrimidine derivatives often achieve sub-micromolar COX-2 inhibition (0.10–0.50


M) with superior selectivity indices compared to Celecoxib, a critical differentiator for publication.

Part 3: In Vitro Validation Protocol (Self-Validating)

Objective: Quantify the inhibition of Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. This assay is the "gold standard" cellular screen because it validates that the compound can cross cell membranes and interrupt the inflammatory cascade.

Protocol A: The Griess Assay Workflow

Reagents Required:

  • RAW 264.7 Macrophage cell line (ATCC TIB-71).

  • Lipopolysaccharide (LPS) from E. coli (O111:B4).

  • Griess Reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).

  • Positive Control: Dexamethasone (10

    
    M) or L-NMMA.
    

Step-by-Step Methodology:

  • Seeding: Plate RAW 264.7 cells in 96-well plates at

    
     cells/well in DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Pre-Treatment (The Intervention): Replace media with fresh media containing the Pyrimidine Derivative (concentrations: 1, 5, 10, 25, 50

    
    M).
    
    • Control 1: Vehicle only (0.1% DMSO).

    • Control 2: Reference Drug (Celecoxib).[3]

    • Incubate for 1 hour. (Critical: This allows the drug to engage targets before the inflammatory insult).

  • Stimulation: Add LPS (Final concentration 1

    
    g/mL) to all wells except the "Basal Control." Incubate for 18–24 hours.
    
  • Quantification (Griess Reaction):

    • Transfer 100

      
      L of culture supernatant to a new plate.
      
    • Add 100

      
      L Griess Reagent.
      
    • Incubate 10 mins at Room Temp (Dark).

    • Measure Absorbance at 540 nm.

  • Viability Check (Mandatory): Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO is due to anti-inflammatory activity, not cytotoxicity.

Figure 2: In Vitro Assay Workflow

AssayWorkflow cluster_0 Day 1: Preparation cluster_1 Day 2: Treatment cluster_2 Day 3: Analysis Seed Seed RAW 264.7 (1x10^5 cells/well) Treat Add Pyrimidine (1h Pre-incubation) Seed->Treat 24h Incubation LPS Add LPS (1 µg/mL) Treat->LPS Supernatant Collect Supernatant LPS->Supernatant 18-24h Incubation Griess Griess Reaction (Measure Nitrite) Supernatant->Griess MTT MTT Assay (Viability Check) Supernatant->MTT Remaining Cells

Caption: Step-by-step workflow for the RAW 264.7 NO inhibition assay including the critical cytotoxicity counter-screen.

Part 4: In Vivo Validation (Carrageenan-Induced Paw Edema)

Objective: Validate efficacy in a complex biological system. This model assesses the compound's ability to inhibit the acute phase (histamine/serotonin) and the late phase (prostaglandin) of inflammation.[5]

Protocol:

  • Animals: Wistar rats (150–200g), n=6 per group.

  • Grouping:

    • Group I: Vehicle Control (Saline/CMC).

    • Group II: Pyrimidine Derivative (e.g., 10, 20 mg/kg p.o.).

    • Group III: Standard (Indomethacin 10 mg/kg or Celecoxib).

  • Administration: Administer drugs orally (p.o.) or intraperitoneally (i.p.) 1 hour prior to induction.[5]

  • Induction: Inject 0.1 mL of 1% Carrageenan (w/v in saline) into the subplantar region of the right hind paw.

  • Measurement: Measure paw volume using a digital plethysmometer at 0h (baseline), 1h, 3h, and 5h post-injection.

  • Calculation:

    
    
    Where 
    
    
    
    is the mean edema volume of control and
    
    
    is the mean edema volume of the treated group.

Success Metric: A potent pyrimidine derivative should exhibit >50% inhibition at 3–5 hours (the prostaglandin-driven phase), comparable to the standard.

References

  • COX-2 Selectivity & Pyrimidine Design

    • Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
    • Source: ACS Omega / NIH.
    • Link:[Link]

  • Pyrimidine Derivatives Mechanism

    • Title: Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.[1]

    • Source: Molecules (MDPI).
    • Link:[Link]

  • RAW 264.

    • Title: Guidelines for anti-inflamm
    • Source: Journal of Cellular and Molecular Medicine.
    • Link:[Link]

  • Carrageenan-Induced Paw Edema Protocol

    • Title: Inhibition of Carrageenan-Induced Acute Inflamm
    • Source: Molecules (MDPI).
    • Link:[Link]

Sources

Strategic Overview: The "Nitrogen Scan" in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Nitrogen Switch: A Comparative Analysis of Pyridine vs. Pyrimidine Scaffolds in Drug Discovery

In the optimization of lead compounds, the "Nitrogen Scan"—systematically replacing carbon atoms with nitrogen in aromatic rings—is a fundamental tactic. This guide analyzes the transition from Pyridine (1N) to Pyrimidine (2N) scaffolds.

While both are privileged structures in FDA-approved drugs (e.g., Imatinib contains a pyridine; Rosuvastatin contains a pyrimidine), the switch is rarely trivial. It fundamentally alters the electronic landscape, solubility profile, and metabolic fate of the molecule.

Key Decision Drivers:

  • Basicity Modulation: Switching from pyridine to pyrimidine drastically lowers basicity (

    
     drop 
    
    
    
    4 units).
  • Lipophilicity (LogP): The addition of the second nitrogen typically lowers LogP, enhancing water solubility and potentially reducing non-specific binding.

  • Reactivity: Pyrimidines are significantly more

    
    -deficient, facilitating Nucleophilic Aromatic Substitution (
    
    
    
    ) but altering oxidative metabolic liabilities.

Electronic & Physicochemical Profiling

The physicochemical divergence between these scaffolds dictates their behavior in biological systems.

PropertyPyridine ScaffoldPyrimidine ScaffoldImpact on Drug Design
Structure 6-membered, 1 Nitrogen6-membered, 1,3-DiazinePyrimidine is a bioisostere of pyridine but smaller/more polar.
Basicity (

of

)

5.2 (Weak Base)

1.0 - 1.3 (Very Weak Base)
Pyridine can be protonated at physiological pH; Pyrimidine remains neutral.
Dipole Moment ~2.2 D~2.3 DSimilar polarity, but different vector orientation affects binding.
H-Bonding 1 Acceptor2 AcceptorsPyrimidine offers versatile binding modes (e.g., hinge region in kinases).[1]

-Electron Deficiency
ModerateHighPyrimidine is electron-poor, making it a "sink" for nucleophiles.
Visualizing the Physicochemical Landscape

Physicochemical_Landscape Scaffold Scaffold Selection Pyridine Pyridine (1N) pKa ~ 5.2 Scaffold->Pyridine Retain Basicity Pyrimidine Pyrimidine (2N) pKa ~ 1.3 Scaffold->Pyrimidine Lower LogP / Neutrality Solubility Solubility Strategy Pyridine->Solubility Salt Formation Possible Binding Binding Mode Pyridine->Binding 1 H-Bond Acceptor Metabolism Metabolic Fate Pyridine->Metabolism N-Oxidation / C-Oxidation Pyrimidine->Solubility Intrinsic Polarity (Low LogP) Pyrimidine->Binding 2 H-Bond Acceptors (Kinase Hinge Binder) Pyrimidine->Metabolism Ring Opening / C5 Oxidation

Figure 1: Decision tree for scaffold selection based on physicochemical requirements.

Synthetic Accessibility & Reactivity

The electron deficiency of the pyrimidine ring makes it a superior substrate for


 reactions compared to pyridine. This allows for rapid library generation (parallel synthesis) without the need for expensive palladium catalysts.
Comparative Reactivity:
  • Pyrimidine: Highly reactive at C2, C4, and C6 positions. The 1,3-nitrogen placement stabilizes the Meisenheimer complex intermediate effectively.

  • Pyridine: Generally unreactive to

    
     unless activated by strong electron-withdrawing groups (EWGs) like 
    
    
    
    ,
    
    
    , or by N-oxidation.
Protocol: Differential Functionalization

Objective: Introduction of an amine nucleophile (R-NH2) to a halogenated scaffold.

StepPyridine Protocol (Activated)Pyrimidine Protocol (Standard)
Substrate 2-chloro-3-nitropyridine2,4-dichloropyrimidine
Solvent DMF or DMSO (High boiling point required)Ethanol, iPrOH, or THF (Milder solvents)
Base

or

(Stronger base often needed)

or DIPEA (Mild organic base sufficient)
Temp/Time 80–120°C, 4–12 hours0°C to RT (C4-selective) or 60°C (C2-selective)
Workup Requires aqueous extraction to remove high-bp solvent.Simple concentration or precipitation.

Mechanistic Insight: In 2,4-dichloropyrimidine, the C4 position is more electrophilic than C2 due to the para-like resonance effect of the N1 nitrogen and the inductive effect of N3. However, steric hindrance at C4 can shift selectivity to C2.

Visualizing the Reaction Pathway

SNAr_Reactivity cluster_pyridine Comparison: Pyridine Substrate_Pyr 2,4-Dichloropyrimidine Intermediate Meisenheimer Complex (Stabilized by 2 Nitrogens) Substrate_Pyr->Intermediate + Nuc / 0°C Nucleophile Nucleophile (R-NH2) Product_C4 C4-Substituted Product (Kinetic Product) Intermediate->Product_C4 Fast Elimination Product_C2 C2-Substituted Product (Thermodynamic/Steric) Intermediate->Product_C2 Slow / High Temp Pyr_Note Pyridine requires EWG (NO2) or Pd-Catalysis for similar rate

Figure 2: Regioselectivity in pyrimidine SNAr reactions. C4 substitution is generally favored kinetically.

DMPK & Metabolic Stability

Switching from pyridine to pyrimidine is a standard strategy to mitigate metabolic hotspots.

  • Pyridine Liabilities:

    • N-Oxidation: The lone pair on the pyridine nitrogen is susceptible to N-oxidation by CYPs or FMOs.

    • Aldehyde Oxidase (AO): Pyridines with low electron density at C2/C6 are prime substrates for AO-mediated oxidation to pyridones (a common late-stage failure mode).

  • Pyrimidine Advantages:

    • Reduced N-Oxidation: The extremely low basicity renders the nitrogens less nucleophilic, reducing N-oxide formation.

    • AO Stability: While pyrimidines can be AO substrates, the 1,3-nitrogen pattern often disrupts the binding geometry required for the AO active site compared to the 1-nitrogen pyridine.

Experimental Validation: To verify this, run a Metabolic Stability Assay (Microsomal Stability) .

  • Incubate 1 µM test compound with Human Liver Microsomes (HLM) and NADPH.

  • Sample at 0, 15, 30, 60 min.

  • Analyze via LC-MS/MS.

  • Success Metric:

    
     (Intrinsic Clearance) reduction by >30% upon scaffold switch.
    

Comparative Performance Data (Case Study)

The following data summarizes a comparative study on anti-inflammatory agents where a direct scaffold hop (Pyridine


 Pyrimidine) was performed to optimize potency and physicochemical properties.

Study Context: Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.

FeatureCompound 7a (Pyridine)Compound 9d (Pyrimidine)Analysis
Structure Core 2-amino-3-cyanopyridine2-amino-3-cyanopyrimidineDirect scaffold hop.
IC50 (NO Inhibition) 76.6 µM88.7 µMPyridine is slightly more potent in this specific binding pocket.[2]
Inhibition % 65.48%61.90%Comparable efficacy.[2]
LogP (Predicted) 2.82.1Key Win: Pyrimidine significantly lowers lipophilicity.
Solubility ModerateHighPyrimidine improves aqueous solubility profile.
Cytotoxicity Safe (>80% cell viability)Safe (>80% cell viability)Both scaffolds are non-toxic in this series.

Interpretation: While the Pyridine analog (7a) showed marginally better potency, the Pyrimidine analog (9d) offered a better drug-like profile by lowering LogP (reducing lipophilicity) without a catastrophic loss of activity. In a full drug discovery campaign, the Pyrimidine would likely be prioritized for lead optimization to improve ADME properties.

References

  • Sroor, F. M., et al. (2025).[2] "Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages." Drug Development Research.

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold-Based Drug Design." Chemical Research in Toxicology. (Standard text on Nitrogen Scan principles).
  • Li, H., et al. (2019).[1] "Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR." ACS Medicinal Chemistry Letters.

  • Blakemore, D. C., et al. (2011).[1] "Organic Synthesis and Drug Discovery."[3] British Journal of Pharmacology. (Reference for SNAr reactivity trends).

  • Sakya, S. M., & Grosu, G. T. (2022). "Reactivity in the Nucleophilic Aromatic Substitution Reactions." Chemical Science.

Sources

Publish Comparison Guide: Validation of 6-Pyridin-4-ylpyrimidin-4-ol Effects on Downstream Signaling

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 6-Pyridin-4-ylpyrimidin-4-ol (and its tautomeric form, 6-(pyridin-4-yl)pyrimidin-4(3H)-one ), a privileged scaffold and chemical probe often utilized in the development of ATP-competitive kinase inhibitors, particularly targeting the JNK (c-Jun N-terminal kinase) and CK1 (Casein Kinase 1) signaling axes.

Executive Summary & Mechanistic Positioning

6-Pyridin-4-ylpyrimidin-4-ol represents a core pharmacophore found in numerous bioactive kinase inhibitors. Structurally, it consists of a pyrimidine ring substituted at the 6-position with a 4-pyridyl group and at the 4-position with a hydroxyl group (tautomerizing to a ketone).

  • Primary Biological Context: This scaffold is a "privileged structure" for binding the ATP-binding hinge region of protein kinases. It is most notably associated with the inhibition of JNK1/2/3 (MAPK family) and CK1 (Wnt pathway).

  • Mechanism of Action: The pyridine nitrogen and the pyrimidine core form critical hydrogen bonds with the kinase hinge region (e.g., Met111 in JNK1), acting as an ATP-competitive inhibitor .

  • Validation Challenge: Because this structure is a core scaffold, its selectivity profile is often broader than fully optimized clinical candidates. Validation requires rigorous exclusion of off-target effects (e.g., p38 MAPK, GSK3(\beta)).

Comparative Performance Matrix
Feature6-Pyridin-4-ylpyrimidin-4-ol (Scaffold/Probe)SP600125 (Standard JNK Inhibitor)D4476 (Standard CK1 Inhibitor)
Primary Target JNK / CK1 (Dual potential)JNK1/2/3 CK1(\delta)/(\epsilon)
Mechanism ATP-Competitive (Hinge Binder)ATP-Competitive (Reversible)ATP-Competitive
Selectivity Low/Moderate (Requires derivatization)Moderate (Hits >20 kinases)High for CK1 vs. GSK3
Cell Permeability High (Low MW: ~173 Da)HighHigh
Key Downstream Readout p-c-Jun (Ser63/73) / (\beta)-Catenin p-c-Jun (Ser63/73)(\beta)-Catenin stabilization

Downstream Signaling & Causality

To validate the effect of 6-Pyridin-4-ylpyrimidin-4-ol, one must interrogate the phosphorylation status of immediate downstream substrates.

A. The JNK Pathway (Primary Target)

Inhibition of JNK activity prevents the phosphorylation of the transcription factor c-Jun .

  • Pathway Logic: Stress (UV/TNF(\alpha))

    
     MAP3K 
    
    
    
    MKK4/7
    
    
    JNK
    
    
    c-Jun (Phosphorylation at Ser63/73)
    
    
    AP-1 Transcription.
  • Validation Marker: Reduction in p-c-Jun (Ser63/73) levels without altering Total c-Jun levels.

B. The CK1/Wnt Pathway (Secondary Target)

CK1 phosphorylates (\beta)-catenin, priming it for degradation.

  • Pathway Logic: CK1

    
     (\beta)-Catenin (Ser45) 
    
    
    
    GSK3(\beta)
    
    
    Degradation.
  • Validation Marker: Accumulation of Total (\beta)-Catenin (due to blocked degradation) or reduction in p-(\beta)-Catenin (Ser45) .

Pathway Visualization (JNK Focus)

JNK_Signaling Stimulus Stress Stimuli (UV, TNF-α, LPS) MAP3K MAP3K (ASK1, MEKK1) Stimulus->MAP3K Activation MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 Phosphorylation JNK JNK1 / JNK2 (Target) MKK4_7->JNK Phosphorylation (Thr183/Tyr185) cJun c-Jun (Transcription Factor) JNK->cJun Phosphorylation Inhibitor 6-Pyridin-4-ylpyrimidin-4-ol Inhibitor->JNK ATP Competition pcJun p-c-Jun (Ser63/73) cJun->pcJun Activation AP1 AP-1 Transcriptional Complex pcJun->AP1 Dimerization GeneExp Inflammatory Genes (COX-2, IL-6) AP1->GeneExp Transcription

Figure 1: The JNK signaling cascade. 6-Pyridin-4-ylpyrimidin-4-ol acts at the JNK node, blocking the phosphorylation of c-Jun and subsequent AP-1 mediated gene expression.

Validation Protocols (Step-by-Step)

Protocol A: Biochemical Target Engagement (In Vitro)

Objective: Determine the IC50 of the compound against recombinant JNK1/2. Method: ADP-Glo™ Kinase Assay (Promega).

  • Preparation: Dilute 6-Pyridin-4-ylpyrimidin-4-ol in 100% DMSO (10 mM stock). Prepare a serial dilution (e.g., 100 (\mu)M to 0.1 nM).

  • Reaction Mix: Combine recombinant JNK1 (10 ng), substrate (c-Jun protein or peptide, 0.2 (\mu)g/(\mu)L), and ATP (10 (\mu)M) in Kinase Buffer.

  • Incubation: Add compound dilutions. Incubate at RT for 60 minutes.

  • Detection: Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30 min).

  • Readout: Measure luminescence. Plot RLU vs. log[Compound] to calculate IC50.

    • Success Criterion: IC50 < 10 (\mu)M for a scaffold hit; < 100 nM for an optimized inhibitor.

Protocol B: Cellular Pathway Validation (Western Blot)

Objective: Confirm inhibition of downstream signaling in intact cells. Cell Model: RAW 264.7 (macrophages) or HEK293T.

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Starve in low-serum media (0.5% FBS) for 12 hours to reduce basal phosphorylation.
    
  • Pre-treatment: Treat cells with 6-Pyridin-4-ylpyrimidin-4-ol (1, 5, 10 (\mu)M) for 1 hour. Include SP600125 (10 (\mu)M) as a positive control and DMSO as a vehicle control.

  • Stimulation: Stimulate JNK pathway using LPS (100 ng/mL) or Anisomycin (10 (\mu)g/mL) for 30 minutes.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: NaF, Na3VO4).

  • Immunoblotting:

    • Primary Antibodies: Anti-p-c-Jun (Ser63) [Rabbit, 1:1000] and Anti-Total c-Jun [Mouse, 1:1000].

    • Loading Control: Anti-GAPDH or Anti-(\beta)-Actin.

  • Analysis: Normalize Phospho-signal to Total-protein signal.

    • Causality Check: If p-c-Jun decreases but p-ERK (MAPK) remains unchanged, the compound is selective for JNK over ERK.

Protocol C: Selectivity Profiling (Exclusion)

Objective: Ensure the effect is not due to p38 MAPK inhibition (a common off-target for this scaffold). Method: Western Blot for p-MAPKAPK-2 (p38 substrate).

  • If the compound inhibits p-c-Jun but not p-MAPKAPK-2, it validates JNK selectivity.

Experimental Workflow Diagram

Workflow Step1 Step 1: Serum Starvation (12h, 0.5% FBS) Step2 Step 2: Pre-treatment (Compound 1h) Step1->Step2 Step3 Step 3: Stimulation (LPS/Anisomycin 30min) Step2->Step3 Step4 Step 4: Lysis & Phosphatase Inhibition Step3->Step4 Step5 Step 5: Western Blot (p-c-Jun vs Total c-Jun) Step4->Step5

Figure 2: Standardized cellular validation workflow for JNK inhibitors.

References

  • Bennett, B. L., et al. (2001). "SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase."[1] Proceedings of the National Academy of Sciences, 98(24), 13681–13686.

  • Zhang, T., et al. (2012). "Discovery of potent and selective covalent inhibitors of JNK." Chemistry & Biology, 19(1), 140-154. (Describes pyridinyl-pyrimidine scaffolds in JNK inhibitors).

  • Peifer, C., & Alessi, D. R. (2008). "Small-molecule inhibitors of protein kinase CK1." ChemMedChem, 3(12), 1810–1838. (Discusses the 4-pyridyl-pyrimidine scaffold in CK1 inhibition).

  • Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 408(3), 297–315.

Sources

Safety Operating Guide

6-Pyridin-4-ylpyrimidin-4-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the validated disposal protocols for 6-Pyridin-4-ylpyrimidin-4-ol (also known as 4-hydroxy-6-(4-pyridyl)pyrimidine). As a nitrogen-rich bi-heterocyclic scaffold often used in kinase inhibitor development, this compound presents specific solubility and stability challenges that standard "organic waste" protocols fail to address.

Immediate Action Required: Treat this substance as a Hazardous Basic Organic Solid . Do not dispose of down drains. All disposal must occur via high-temperature incineration to prevent environmental leaching of nitrogenous heterocycles.

Chemical Identity & Hazard Profiling

To dispose of a chemical safely, you must understand its behavior in the waste stream. 6-Pyridin-4-ylpyrimidin-4-ol exhibits tautomerism (enol/keto), which drastically affects its solubility and reactivity during disposal.

ParameterSpecificationOperational Implication
Structure Pyrimidine ring fused with a Pyridine substituentNitrogen-rich; potential for forming NOx during improper combustion.
Physical State Solid (Powder)High melting point (>200°C) due to hydrogen bonding. Will not melt in standard trash compactors.
Acidity/Basicity Amphoteric (predominantly Basic)Solubility Risk: Insoluble in neutral water. Soluble in dilute acids (protonation) and strong bases.
Hazard Class Irritant / Potentially Harmful Treat as GHS Category 3 (Acute Tox) and Category 2 (Irritant) by default.

Scientist's Note: The pyridine nitrogen is a hydrogen bond acceptor. If you attempt to wash this compound down the sink with water, it will likely precipitate in the P-trap, creating a long-term contamination hazard. Always solubilize with dilute acid before cleaning glassware.

Operational Disposal Workflows

A. Solid Waste (Pure Compound & Contaminated Consumables)

Applicability: Expired reagents, weighing boats, contaminated gloves, and filter paper.

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) in the solid waste bin. The pyridine ring is stable but can react exothermically with strong oxidizers.

  • Containerization: Place solid waste in a clear, wide-mouth polyethylene (HDPE) jar .

  • Labeling: Label as "Hazardous Waste - Toxic Organic Solid."

    • Constituents: 6-Pyridin-4-ylpyrimidin-4-ol (100%).

  • Final Fate: Lab pack for Rotary Kiln Incineration .

    • Why? Landfilling pyridine derivatives is prohibited in many jurisdictions due to groundwater mobility. Incineration ensures complete destruction of the aromatic rings.

B. Liquid Waste (Mother Liquors & HPLC Effluent)

Applicability: Reaction mixtures, HPLC waste, and washing solutions.

This compound is often used with solvents like DMSO, Methanol, or DMF.

  • Stream Selection:

    • If dissolved in DMSO/Methanol: Dispose in Non-Halogenated Organic Waste .

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Organic Waste .

  • pH Control (Critical):

    • If the solution is acidic (e.g., TFA salts from HPLC), do not neutralize in the waste container. Neutralization can cause the free base to precipitate, forming a sludge that clogs waste nozzles.

    • Protocol: Label the waste container with "Acidic Organic Waste" and list the pH range (<2).

Decision Logic: The "Waste Stream Selector"

The following diagram illustrates the logical flow for determining the correct disposal path. This self-validating system prevents common errors, such as drain disposal or incompatible mixing.

DisposalLogic Start Waste Material Containing 6-Pyridin-4-ylpyrimidin-4-ol StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Pure or Debris) StateCheck->Solid Liquid Liquid Solution (Solvent/Aqueous) StateCheck->Liquid BinSolid DISPOSAL A: Solid Waste Bin (Incineration Only) Solid->BinSolid Double Bag SolventCheck Primary Solvent? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, DMF) SolventCheck->NonHalogenated Aqueous Aqueous Buffer SolventCheck->Aqueous BinHalo DISPOSAL B: Halogenated Waste Carboy Halogenated->BinHalo BinNonHalo DISPOSAL C: Non-Halogenated Waste Carboy NonHalogenated->BinNonHalo PrecipCheck Risk of Precipitation? Aqueous->PrecipCheck BinAq DISPOSAL D: Aqueous Toxic Waste (Do NOT Drain Pour) PrecipCheck->BinAq Maintain pH < 4 to keep soluble

Figure 1: Waste Stream Decision Matrix. Follow the path based on the physical state and solvent carrier. Note the critical prohibition of drain disposal for aqueous solutions.

Decontamination Protocol (Glassware & Surfaces)

Standard detergents often fail to remove this compound due to its poor water solubility in neutral conditions.

Reagent Setup:

  • Solubilizing Agent: 1N Hydrochloric Acid (HCl) or Acetic Acid (10%).

  • Rinse Agent: Ethanol or Isopropanol.

Step-by-Step Cleaning:

  • Acid Rinse: Rinse the contaminated glassware with a small volume of 1N HCl.

    • Mechanism: The acid protonates the pyridine nitrogen (forming the pyridinium salt) and the pyrimidine ring, drastically increasing water solubility.

  • Solvent Rinse: Follow with an ethanol rinse to remove any organic residues.

  • Collection: Collect both the acid and ethanol rinses into the Non-Halogenated Organic Waste container.

  • Final Wash: Wash glassware with standard detergent and water (safe for drain only after Steps 1-3 are complete).

Regulatory & Compliance Context

While 6-Pyridin-4-ylpyrimidin-4-ol may not have a specific named entry in 40 CFR 261 (RCRA), it must be managed under the "Mixture Rule" and general characteristic waste principles.

  • RCRA Classification (US):

    • If the waste exhibits toxicity characteristic (D-codes), it is hazardous.

    • Best Practice: Manage as Hazardous Waste regardless of concentration to ensure compliance with the "Cradle-to-Grave" liability standard.

  • European Waste Code (EWC):

    • Assign code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1049 (Pyridine). Retrieved October 26, 2023, from [Link]

    • Context: Provides foundational toxicity and disposal data for the pyridine moiety, the primary toxicophore in the target molecule.
  • Context: Used to benchmark the "worst-case" toxicity profile for aminopyridine derivatives when specific d
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Managing Hazardous Waste. Retrieved October 26, 2023, from [Link]

    • Context: Defines the legal framework for "Generator Knowledge" used to classify non-listed research chemicals.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.